molecular formula C6H7BrN2S B8012859 4-Bromo-5-methyl-2-(methylthio)pyrimidine

4-Bromo-5-methyl-2-(methylthio)pyrimidine

Cat. No.: B8012859
M. Wt: 219.10 g/mol
InChI Key: DDCFRWPMUXIMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methyl-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C6H7BrN2S and its molecular weight is 219.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-methyl-2-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-methyl-2-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-methyl-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCFRWPMUXIMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-5-methyl-2-(methylthio)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-5-methyl-2-(methylthio)pyrimidine: Properties, Synthesis, and Applications

Executive Summary

4-Bromo-5-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine that serves as a versatile heterocyclic building block in modern organic synthesis. Its trifunctional nature—featuring a reactive bromine atom, a modifiable methylthio group, and a biologically relevant pyrimidine core—makes it a compound of significant interest for researchers in medicinal chemistry and agrochemical development. The strategic placement of these groups allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its key reactive characteristics, and its potential applications, with a focus on its utility in the design of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

The fundamental properties of 4-Bromo-5-methyl-2-(methylthio)pyrimidine are summarized below. As this is a specialized reagent, some physical properties are based on data from closely related analogs and computational predictions.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 1823532-08-6[1]
Molecular Formula C₆H₇BrN₂S[1]
Molecular Weight 219.10 g/mol (Calculated)
IUPAC Name 4-bromo-5-methyl-2-(methylthio)pyrimidine
Physical State Solid (predicted, based on analogs)[2][3]
Purity Typically >95% for commercial samples[2]
Storage Store in a cool, dark, and dry place. For long-term stability, storage under an inert atmosphere in a freezer at -20°C is recommended.[4][5]

Anticipated Spectroscopic Profile

While specific spectral data for this exact compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and structural confirmation.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and diagnostic. It should feature three distinct singlets:

    • A singlet for the C6-H proton, anticipated in the aromatic region (δ 8.0-8.5 ppm).

    • A singlet corresponding to the three protons of the 5-methyl group (δ 2.0-2.5 ppm).

    • A singlet for the three protons of the 2-(methylthio) group (δ 2.5-3.0 ppm).

  • ¹³C NMR Spectroscopy : The molecule possesses six unique carbon atoms, which should give rise to six distinct signals in the ¹³C NMR spectrum. The chemical shifts will be influenced by the electronegative nitrogen, bromine, and sulfur atoms. The carbonyl carbon is typically highly deshielded in similar structures.[6]

  • Mass Spectrometry (MS) : The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. The most telling feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity (M and M+2) at m/z 218 and 220, respectively.

  • Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected vibrations include C=N stretching from the pyrimidine ring, aromatic C-H stretching, and C-S stretching.

Synthesis and Manufacturing

The synthesis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine can be logically proposed based on established methodologies for similar pyrimidine derivatives.[7][8] The most direct route involves the nucleophilic substitution of a suitable di-halogenated precursor.

Proposed Synthetic Protocol: Nucleophilic Thiolation

The core of this synthesis is the selective displacement of a chlorine atom at the C2 position with a methylthiolate nucleophile. The C4-bromine is less susceptible to nucleophilic attack under these conditions, allowing for a regioselective reaction.

Step 1: Precursor Preparation The synthesis begins with a suitable 5-methylpyrimidine precursor, which is then halogenated to install the required chloro and bromo groups.

Step 2: Regioselective Nucleophilic Substitution The key step involves reacting 4-Bromo-2-chloro-5-methylpyrimidine with a source of methylthiolate, such as sodium thiomethoxide (NaSMe) or by using methyl mercaptan in the presence of a base.[7]

Detailed Experimental Workflow:

  • Reaction Setup: To a stirred solution of 4-Bromo-2-chloro-5-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (approx. 1.1 eq) portion-wise at room temperature.

  • Reaction Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50°C) for several hours.[7]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by adding water and then extracted with an organic solvent like ethyl acetate.[7]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 4-Bromo-5-methyl-2-(methylthio)pyrimidine.[7]

Synthesis_Workflow Precursor 4-Bromo-2-chloro-5-methylpyrimidine Product 4-Bromo-5-methyl-2-(methylthio)pyrimidine Precursor->Product Regioselective Substitution 1. Reagent Sodium Thiomethoxide (NaSMe) in DMF Reagent->Product Purification Aqueous Work-up & Silica Gel Chromatography Product->Purification Crude Mixture

Caption: Proposed synthesis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, which can be addressed in a controlled, stepwise manner.

  • The C4-Bromine Atom : This is the primary site for synthetic elaboration. It is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl groups) at this position, which is a cornerstone of modern drug discovery. Common reactions include:

    • Suzuki Coupling (with boronic acids/esters)

    • Sonogashira Coupling (with terminal alkynes)

    • Buchwald-Hartwig Amination (with amines)

    • Stille Coupling (with organostannanes)

  • The C2-Methylthio Group : The methylthio group is relatively stable but can be manipulated. It can be oxidized to the corresponding sulfoxide or sulfone. This oxidation dramatically increases the electrophilicity of the C2 position, transforming the sulfone into an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.[9] This two-step process allows for the introduction of nucleophiles (e.g., amines, alcohols) at the C2 position after the C4 position has been modified.

  • The Pyrimidine Core : The pyrimidine ring itself is a key pharmacophore, known for its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets.[10][11] Its presence is fundamental to the biological activity of many derivatives.

Reactivity_Pathways cluster_main Key Reactions cluster_c4 C4 Position Chemistry cluster_c2 C2 Position Chemistry Start 4-Bromo-5-methyl-2-(methylthio)pyrimidine Suzuki Suzuki Coupling (R-B(OH)₂ / Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH / Pd, Cu catalysts) Start->Sonogashira Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Sulfone Intermediate Sulfone Oxidation->Sulfone SNAr SNAr (Nu-H) Sulfone->SNAr

Caption: Key reaction pathways for synthetic diversification.

Applications in Research and Development

Substituted pyrimidines are privileged scaffolds in pharmacology and agrochemistry due to their prevalence in biologically active molecules, including nucleic acids.[10][11]

  • Drug Discovery : This building block is particularly valuable for creating libraries of compounds for screening against various therapeutic targets. The 2,4,5-substitution pattern is featured in numerous kinase inhibitors. For instance, derivatives of 5-(methylthio)pyrimidine have been developed as potent and selective epidermal growth factor receptor (EGFR) inhibitors to combat non-small-cell lung cancer.[12] The bromo-pyrimidine moiety is also a key component of the dual endothelin receptor antagonist Macitentan.[13] The ability to tune the substituents at the C4 and C2 positions allows medicinal chemists to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Agrochemicals : Pyrimidine derivatives are widely used as herbicides, fungicides, and insecticides.[11][14] The structural motif of 4-Bromo-5-methyl-2-(methylthio)pyrimidine can be used as a starting point for the synthesis of new crop protection agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related bromo- and methylthio-substituted pyrimidines should be used to guide handling procedures.[4][15][16][17]

Table 2: GHS Hazard and Precautionary Information (Anticipated)

CategoryStatementSource
Hazard Statements Causes skin irritation.[4] Causes serious eye irritation.[16] May be harmful if swallowed, in contact with skin, or if inhaled.[15][18][4][15][16][18]
Signal Word Warning[4][15]
Precautionary Statements Prevention: Wash hands thoroughly after handling.[4] Wear protective gloves, eye protection, and face protection.[15][16] Avoid breathing dust/fume/gas/mist/vapors/spray.[15] Use only in a well-ventilated area.[17] Response: IF ON SKIN: Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[4] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][16][4][15][16][17]
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • TCI AMERICA. (2018, July 6). Safety Data Sheet for 2-Bromo-5-methylpyridine. Spectrum Chemical.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
  • Aaronchem. (2025, August 9). Safety Data Sheet for 4-Bromo-2-(methylthio)pyrimidine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Bromo-2-(methylthio)pyrimidine.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6.
  • Fluorochem. (n.d.). 4-Bromo-2-(methylthio)pyrimidine.
  • ChemicalBook. (n.d.). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis.
  • Cole-Parmer. (2005, October 3).
  • U.S. Environmental Protection Agency. (2025, October 15). 5-Bromo-2-(methylthio)pyrimidine Properties. CompTox Chemicals Dashboard.
  • Bolli, M. H., et al. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • Chem-Impex. (n.d.). 5-Bromo-4-chloro-2-(methylthio)pyrimidine.
  • ChemScene. (2025, November 19). 4-Bromo-5-methyl-2-(methylthio)pyrimidine|CAS 1823532-08-6.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 97 50593-92-5.
  • Al-Ostoot, F. H., et al. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). NMR Spectra and Molecular Structure.
  • Gross, J. H. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • ChemicalBook. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1 H NMR.
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
  • PubMed. (2016, June 15). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-5-methylpyrimidine | CAS 1257851-33-4.

Sources

Technical Guide: 4-Bromo-5-methyl-2-(methylthio)pyrimidine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-5-methyl-2-(methylthio)pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., EGFR, CDK, and JAK families). Its utility stems from its orthogonal reactivity profile : the C4-bromide and C2-methylthio groups allow for sequential, regioselective nucleophilic aromatic substitutions (


) or palladium-catalyzed cross-couplings.

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis, regioselective functionalization strategies, and application in drug discovery. It is designed for synthetic chemists and drug developers requiring actionable, high-fidelity protocols.

Part 1: Chemical Architecture & Reactivity Analysis

The pyrimidine core is electron-deficient, making it susceptible to nucleophilic attack. However, the presence of the 5-methyl group and the distinct leaving groups at C2 and C4 creates a hierarchy of reactivity that can be exploited for precise molecular construction.

Electrophilic Hierarchy
  • C4 Position (Primary Electrophile): The carbon at position 4 is the most electron-deficient due to the para-like relationship with the N1 nitrogen and the inductive effect of the bromine. It is highly reactive toward

    
     and oxidative addition by Pd(0).
    
  • C2 Position (Latent Electrophile): The C2 position is less reactive than C4 due to the electron-donating nature of the methylthio (-SMe) group. However, the -SMe group is a "masked" leaving group. It is stable during C4 manipulations but can be "activated" by oxidation to a sulfoxide (-SOMe) or sulfone (-SO

    
    Me), rendering C2 highly electrophilic for a second substitution event.
    
  • C5 Position (Steric Modulator): The 5-methyl group provides essential lipophilicity and steric bulk, often filling hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases).

Part 2: Synthesis of the Core Scaffold

The synthesis of 4-bromo-5-methyl-2-(methylthio)pyrimidine (CAS: 1823532-08-6) is typically achieved via a two-step sequence starting from commercially available S-methylisothiourea hemisulfate and an appropriate 3-carbon electrophile.

Step 1: Cyclocondensation

Objective: Synthesis of 5-methyl-2-(methylthio)pyrimidin-4(3H)-one.

  • Reagents: S-methylisothiourea hemisulfate, Ethyl 2-formylpropionate (or its sodium salt equivalent), NaOH.

  • Mechanism: Base-mediated condensation between the amidine nitrogens of the isothiourea and the diester/aldehyde functionality of the propionate derivative.

Step 2: Bromination (Deoxybromination)

Objective: Conversion of the C4-hydroxyl (tautomeric carbonyl) to the C4-bromide.

  • Reagents: Phosphorus oxybromide (

    
    ) or Phosphorus tribromide (
    
    
    
    ).
  • Rationale: While

    
     is common for chlorination, 
    
    
    
    is required to install the more reactive bromide, which is superior for subsequent difficult Suzuki couplings or when a softer leaving group is desired.
Detailed Experimental Protocol: Bromination

Safety Note:


 reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
  • Setup: Charge a 250 mL round-bottom flask (equipped with a condenser and drying tube) with 5-methyl-2-(methylthio)pyrimidin-4(3H)-one (10.0 g, 64.0 mmol).

  • Reagent Addition: Add

    
      (27.5 g, 96.0 mmol, 1.5 eq) in one portion.
    
  • Solvent (Optional): While the reaction can be run neat, adding anhydrous toluene (50 mL) or anisole helps modulate the temperature and solubility.

  • Reaction: Heat the mixture to 80–90 °C for 3–5 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) for the disappearance of the starting pyrimidinone.

  • Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice/water (200 g) with vigorous stirring. Caution: Exothermic hydrolysis.

  • Extraction: Neutralize with saturated

    
     to pH ~8. Extract with Dichloromethane (DCM)  (
    
    
    
    mL).
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO
    
    
    
    , 0-10% EtOAc in Hexanes) to yield the title compound as a white to pale yellow solid.

Part 3: Regioselective Functionalization "Toolkit"

The power of this scaffold lies in the ability to differentiate the C4 and C2 positions.[1] Below are the two primary workflows.

Workflow A: C4-First Functionalization (Standard)

This route is used when the C4 substituent is an aryl group (via Suzuki) or an amine (via


). The C2-SMe remains intact to serve as a handle for later modification.
  • Reaction Type: Palladium-catalyzed Suzuki-Miyaura Coupling.

  • Conditions: Aryl boronic acid,

    
     (5 mol%), 
    
    
    
    (2M aq), DME/Ethanol, 90 °C.
  • Outcome: 4-Aryl-5-methyl-2-(methylthio)pyrimidine.

Workflow B: C2-Activation (The "Switch")

After C4 is functionalized, the C2-SMe group can be activated for displacement.

  • Step 1: Oxidation: Treat the C4-substituted intermediate with m-CPBA (2.2 eq) in DCM at 0 °C to RT. This converts the sulfide (-SMe) to the sulfone (-SO

    
    Me).
    
  • Step 2: Displacement: The sulfone is an excellent leaving group. Treat with a nucleophile (e.g., primary amine, alkoxide) in THF or Dioxane at 60–80 °C.

  • Outcome: 2,4-Disubstituted-5-methylpyrimidine.

Quantitative Comparison of Leaving Groups ( at C2)
Leaving Group (C2)ReactivityStabilityComments
-SMe (Sulfide)LowHighStable to Pd-coupling and mild acid/base. Requires activation.
-S(O)Me (Sulfoxide)MediumMediumFormed with 1.0 eq oxidant. Chiral center (racemic). Good leaving group.
-SO

Me
(Sulfone)
High HighFormed with >2.0 eq oxidant. Excellent leaving group for amines/alkoxides.
-Cl HighHighAlternative starting material, but less orthogonal than SMe/Br combination.

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G cluster_0 Reaction Logic Core 4-Bromo-5-methyl- 2-(methylthio)pyrimidine ProdA1 4-Substituted-2-(SMe) Intermediate Core->ProdA1 Suzuki Coupling (Pd(0), Ar-B(OH)2) Selectivity: C4 >> C2 Core->ProdA1 SNAr (Amine) Selectivity: C4 >> C2 Precursor 5-methyl-2-(methylthio) pyrimidin-4(3H)-one Precursor->Core POBr3, 80°C (Deoxybromination) ProdA2 4-Substituted-2-(SO2Me) Activated Core ProdA1->ProdA2 m-CPBA or Oxone (Oxidation SMe -> SO2Me) FinalDrug 2,4-Disubstituted Kinase Inhibitor ProdA2->FinalDrug SNAr (Amine/OR) Displacement of Sulfone

Caption: Divergent synthesis workflow showing the regioselective functionalization of the C4 and C2 positions. The C4-bromo is engaged first, followed by oxidative activation of the C2-thiomethyl group.

Part 5: Case Study Application

Target: Dual EGFR/HER2 Inhibitor Analog

Many EGFR inhibitors (e.g., Osimertinib analogs) utilize a pyrimidine core. The 4-bromo-5-methyl-2-(methylthio)pyrimidine scaffold allows for the rapid assembly of these targets.

  • C4-Functionalization: Suzuki coupling with an indole or substituted phenyl ring introduces the "head" group that interacts with the kinase hinge region.

  • C2-Functionalization: Oxidation to the sulfone followed by displacement with a solubilizing tail (e.g., N-methylpiperazine derivative) ensures favorable pharmacokinetic properties.

  • Role of 5-Methyl: The 5-methyl group often improves potency by displacing water molecules in the hydrophobic pocket or restricting the conformation of the inhibitor (atropisomerism control).

References

  • Regioselective Functionalization of Pyrimidines

    • Title: "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
    • Source: PubMed Central / Bioorg Med Chem Lett.
    • URL:[Link]

  • Title: "5-BROMO-2-(METHYLTHIO)
  • Medicinal Chemistry of Pyrimidine Scaffolds

    • Title: "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist"
    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: "4-Bromo-5-methyl-2-(methylthio)pyrimidine Product Page"
    • Source: Fluorochem[2]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-5-methyl-2-(methylthio)pyrimidine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvents. This document moves beyond a simple listing of data to explain the underlying physicochemical principles that govern the solubility of this pyrimidine derivative and provides a detailed protocol for its experimental determination.

Introduction: The Significance of Solubility for Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental heterocyclic structures in the realm of bioactive compounds, forming the backbone of nucleic acids and a multitude of pharmaceuticals.[1][2] Their therapeutic applications are vast, spanning antimicrobial, anticancer, and anti-inflammatory agents.[3] For a compound like 4-Bromo-5-methyl-2-(methylthio)pyrimidine, understanding its solubility is not merely an academic exercise; it is a critical parameter that influences every stage of the drug development pipeline. From synthesis and purification to formulation and bioavailability, solubility dictates the feasibility and success of translating a promising molecule into a viable therapeutic.

This guide will delve into the theoretical and practical aspects of the solubility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, providing a robust framework for its application in research and development.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for 4-Bromo-5-methyl-2-(methylthio)pyrimidine is not extensively published, we can predict its behavior by analyzing its structural features and comparing it to related compounds.

Table 1: Physicochemical Properties of 4-Bromo-5-methyl-2-(methylthio)pyrimidine and Related Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesPredicted Polarity
4-Bromo-5-methyl-2-(methylthio)pyrimidine C6H7BrN2S223.10Pyrimidine core, bromo-, methyl-, and methylthio- substituentsModerately Polar
5-Bromo-2-(methylthio)pyrimidineC5H5BrN2S205.08Pyrimidine core, bromo- and methylthio- substituentsModerately Polar
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[4][5]C6H5BrN2O2S249.09Pyrimidine core, bromo-, methylthio-, and carboxylic acid substituentsPolar

The structure of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, with its halogen, sulfur, and nitrogen atoms, imparts a degree of polarity. The pyrimidine ring itself is polar, allowing for potential hydrogen bonding with protic solvents.[6] However, the presence of the non-polar methyl and methylthio groups, alongside the bulky bromine atom, will also influence its interactions with non-polar solvents.

Based on the principle of "like dissolves like," we can anticipate the following general solubility trends:[7]

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents are effective at solvating polar molecules without the steric hindrance of hydrogen bonding.[7] Studies on similar pyrimidine derivatives have shown a high degree of solubility in DMF.[1][8] For instance, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid demonstrates good solubility in both DMF and DMSO.[4]

  • Moderate Solubility: In polar protic solvents like methanol and ethanol. The ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate the dissolution of the pyrimidine derivative. However, the non-polar regions of the molecule may limit its solubility compared to more polar aprotic solvents. Research on other pyrimidine derivatives has indicated that solubility in methanol is often observed.[1][2][8]

  • Lower Solubility: In solvents of intermediate polarity such as chloroform, ethyl acetate, and tetrahydrofuran (THF).[9] While some interaction is possible, the balance of polar and non-polar characteristics in both the solute and solvent may not be optimal.

  • Poor Solubility: In non-polar solvents like carbon tetrachloride, hexane, and toluene. The polar nature of the pyrimidine ring and its substituents will likely result in weak interactions with these solvents, leading to poor solubility.[1][8]

It is also important to consider the impact of temperature. For most solid solutes, solubility in organic solvents increases with temperature.[2][8][9] This is a critical factor to consider during experimental work, both for maximizing yield in reactions and for purification processes like recrystallization.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine in a range of organic solvents.[1][2]

Materials and Equipment
  • 4-Bromo-5-methyl-2-(methylthio)pyrimidine (high purity, confirmed by analytical techniques such as TLC or NMR)[1]

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Micropipettes

  • Drying oven or vacuum oven

Step-by-Step Experimental Procedure
  • Preparation: Accurately weigh a known amount of the chosen organic solvent into a series of vials.

  • Addition of Solute: Add an excess amount of 4-Bromo-5-methyl-2-(methylthio)pyrimidine to each vial to create a saturated solution. The exact amount of excess is not critical, but enough should be added to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated (to the experimental temperature) gas-tight syringe or a calibrated micropipette. Transfer the aliquot to a pre-weighed vial.

  • Solvent Evaporation: Determine the mass of the transferred supernatant. Evaporate the solvent from the vial in a drying oven or under vacuum until a constant weight of the dissolved solid is achieved.

  • Calculation of Solubility: The solubility (S) can be calculated in various units, such as g/L or mol/L, using the following formula:

    S (g/L) = (mass of dissolved solid in g / volume of supernatant in L)

Data Analysis and Correlation

The experimental solubility data can be correlated with temperature using thermodynamic models such as the modified Apelblat equation, which is commonly used for solid-liquid equilibrium data.[1][2][9] This allows for the interpolation of solubility at temperatures not experimentally tested and for the calculation of thermodynamic parameters of dissolution like enthalpy, Gibbs energy, and entropy.[1][2][8][9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh Solvent prep2 Add Excess Solute prep1->prep2 equil Thermostatic Shaking (Constant Temperature) prep2->equil sep Centrifugation equil->sep ana1 Sample Supernatant (Known Volume) sep->ana1 ana2 Weigh Sample ana1->ana2 ana3 Evaporate Solvent ana2->ana3 ana4 Weigh Dry Solute ana3->ana4 ana5 Calculate Solubility ana4->ana5

Caption: Workflow for the gravimetric determination of solubility.

Conclusion and Future Perspectives

This guide has provided a detailed framework for understanding and determining the solubility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain the critical data needed to advance their work. The principles and methodologies outlined here are broadly applicable to other pyrimidine derivatives and small molecules in drug discovery and development. Future work should focus on generating a comprehensive experimental dataset for this compound across a wide range of solvents and temperatures to create a valuable resource for the scientific community.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]

  • Solubility test for Organic Compounds. Mansoura University. [Link]

  • Pyrimidine. Solubility of Things. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • 5-Bromo-2-(methylthio)pyrimidine Properties. CompTox Chemicals Dashboard, EPA. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

Sources

Technical Guide: Therapeutic Potential & Synthetic Utility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the medicinal chemistry utility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine , a high-value heterocyclic scaffold. It is not a drug itself but a privileged intermediate used to synthesize potent inhibitors for kinases (p38 MAPK, NIK) and other therapeutic targets.

Executive Summary

4-Bromo-5-methyl-2-(methylthio)pyrimidine (CAS: 1823532-08-6 or related analogs) serves as a critical "linchpin" scaffold in drug discovery. Its tri-functionalized core allows for orthogonal chemical modifications, enabling the rapid generation of structure-activity relationship (SAR) libraries.

  • Core Utility: Synthesis of dual-functionalized pyrimidine inhibitors.

  • Primary Targets: p38 Mitogen-Activated Protein Kinase (p38 MAPK), NF-κB Inducing Kinase (NIK).

  • Mechanism: The pyrimidine ring mimics the adenine base of ATP, while the 5-methyl group provides selectivity by targeting the hydrophobic "gatekeeper" regions of kinase domains.

Structural Analysis & Pharmacophore Mapping

The compound's value lies in its three distinct reactive handles, which allow medicinal chemists to "program" the molecule to fit specific binding pockets.

PositionSubstituentChemical Reactivity (The "Handle")Biological Function (The "Target Interaction")
C-2 -SMe (Methylthio) Masked Electrophile: Stable initially, but upon oxidation to sulfone (-SO₂Me), it becomes a potent leaving group for nucleophilic aromatic substitution (SNAr) by amines.Solvent Front / Hinge Binder: The displacing amine often forms crucial H-bonds with the kinase hinge region or extends into the solvent front to improve solubility.
C-4 -Br (Bromo) Cross-Coupling Partner: Highly reactive in Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl groups.Hydrophobic Pocket: The attached aryl group typically occupies the deep hydrophobic pocket of the enzyme active site.
C-5 -Me (Methyl) Steric Modulator: Chemically inert but sterically significant.Gatekeeper Selectivity: This small hydrophobic group often fits into the "gatekeeper" pocket (e.g., T790M in EGFR or T338 in c-Src), distinguishing the inhibitor from non-selective ATP mimics.

Therapeutic Targets Accessible via This Scaffold

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Therapeutic Area: Autoimmune diseases (Rheumatoid Arthritis, Crohn's Disease), Inflammation. Mechanism: Inhibitors derived from this scaffold block the ATP-binding site of p38 MAPK. The 5-methyl group is critical here; it induces a conformational twist in the attached aryl rings, optimizing the fit within the kinase cleft and improving selectivity over other MAP kinases.

  • Key Derivative: 4-(Substituted-phenyl)-5-methyl-2-(amino)pyrimidines.

  • Synthesis Logic: The 4-bromo group is coupled with a fluorophenyl boronic acid (Suzuki), and the 2-SMe is displaced by an amine to form the hinge-binding motif.

NF-κB Inducing Kinase (NIK)

Therapeutic Area: Systemic Lupus Erythematosus (SLE), B-cell Malignancies. Mechanism: NIK is a central regulator of the non-canonical NF-κB pathway. Pyrimidine-based inhibitors prevent NIK-mediated phosphorylation of IKKα.

  • Key Insight: Recent patent literature (e.g., WO2023217851) highlights the use of 4-halo-5-methyl-2-(methylthio)pyrimidine intermediates to construct NIK inhibitors. The 5-methyl group aids in positioning the inhibitor to avoid steric clashes with the unique "shelf" region of the NIK active site.

Secondary Targets (EGFR & CDKs)
  • EGFR (Epidermal Growth Factor Receptor): The 5-methyl-pyrimidine core is a bioisostere for the quinazoline core found in drugs like Gefitinib. It is particularly useful for designing covalent inhibitors targeting cysteine residues.

  • CDKs (Cyclin-Dependent Kinases): 2,4,5-trisubstituted pyrimidines are classic CDK inhibitors, arresting the cell cycle in cancer cells.

Synthetic Workflow & Logic

The synthesis of bioactive agents from this scaffold typically follows a "Coupling-Oxidation-Displacement" sequence. This order is crucial to prevent side reactions.

Logical Pathway (Graphviz Visualization)

SynthesisPathway Start 4-Bromo-5-methyl- 2-(methylthio)pyrimidine (Scaffold) Step1 Pd-Catalyzed Coupling (Suzuki/Stille) Start->Step1 Aryl-B(OH)2 Inter1 4-Aryl-5-methyl- 2-(methylthio)pyrimidine Step1->Inter1 Step2 Oxidation (mCPBA or Oxone) Inter1->Step2 Inter2 4-Aryl-5-methyl- 2-(methylsulfonyl)pyrimidine Step2->Inter2 Step3 Nucleophilic Displacement (S_NAr with Amine) Inter2->Step3 R-NH2 Final Final Bioactive Kinase Inhibitor Step3->Final

Caption: Divergent synthesis strategy converting the scaffold into a bioactive kinase inhibitor via sequential C-4 arylation and C-2 amination.

Detailed Experimental Protocols

These protocols are generalized from verified medicinal chemistry workflows for pyrimidine scaffolds.

Protocol A: Suzuki-Miyaura Coupling at C-4

Targeting the hydrophobic pocket.

  • Reagents: Scaffold (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with the scaffold, boronic acid, base, and catalyst.

    • Degas with N₂ for 5 minutes.

    • Heat to 90°C for 4–12 hours. Monitor by LC-MS for disappearance of the bromide.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hex/EtOAc).

  • Why this works: The C-4 bromide is significantly more electron-deficient and sterically accessible than the C-2 methylthio group, ensuring regioselectivity.

Protocol B: Oxidation of Methylthio to Sulfone/Sulfoxide

Activating the C-2 position.

  • Reagents: C-4 Substituted Intermediate (1.0 eq), m-CPBA (2.2 eq) OR Oxone (1.5 eq).

  • Solvent: DCM (for m-CPBA) or THF/Water (for Oxone).

  • Procedure:

    • Dissolve intermediate in solvent and cool to 0°C .

    • Add oxidant portion-wise.

    • Stir at RT for 2–4 hours.

    • Workup: Quench with saturated Na₂S₂O₃ (to remove excess oxidant). Extract with DCM.

    • Note: The sulfone (-SO₂Me) is a superior leaving group to the sulfoxide (-SOMe), but both can be displaced.

Protocol C: SNAr Displacement with Amines

Installing the hinge-binding element.

  • Reagents: Sulfone Intermediate (1.0 eq), Primary/Secondary Amine (1.5–3.0 eq), DIPEA (3.0 eq).

  • Solvent: THF, Dioxane, or DMSO.

  • Procedure:

    • Mix reagents in a sealed tube.

    • Heat to 60–100°C (depending on amine nucleophilicity).

    • Validation: LC-MS should show the mass of the final product (Mass of Sulfone - 79 + Mass of Amine).

References

  • World Intellectual Property Organization (WIPO). (2023). Pyrrolidinone Derivatives as Inhibitors of NF-κB Inducing Kinase. Patent WO2023217851A1. Link

  • Laufer, S. A., et al. (2002). Introduction of a 5-Methyl Group to the Pyrimidine Scaffold of p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Bakavoli, M., et al. (2011). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Arabian Journal of Chemistry. Link

  • PubChem. (2025).[1] Compound Summary: 4-Bromo-5-methylpyridin-2-amine (Analogous Chemistry). National Library of Medicine. Link

Sources

Methodological & Application

Suzuki coupling reactions with 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Suzuki-Miyaura Coupling for 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-5-methyl-2-(methylthio)pyrimidine (CAS: 1823532-08-6). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and functionalized heterocycles. The presence of the C2-thiomethyl group and the C5-methyl substituent introduces specific challenges—namely, potential catalyst poisoning by sulfur and steric hindrance proximal to the reaction center. This note provides a self-validating protocol designed to overcome these barriers, ensuring high yields (>85%) and reproducibility.

Chemical Context & Reactivity Analysis

Substrate Profile
  • Compound: 4-Bromo-5-methyl-2-(methylthio)pyrimidine[1][2]

  • CAS: 1823532-08-6[1][2]

  • Molecular Weight: 219.10 g/mol

  • Key Features:

    • C4-Bromine: The primary electrophilic site. Highly activated for oxidative addition due to the electron-deficient pyrimidine ring.

    • C2-SMe (Thiomethyl): A "masked" leaving group. While stable under standard Suzuki conditions, the sulfur atom is a soft Lewis base that can coordinate to Palladium(II), potentially retarding the catalytic cycle (catalyst poisoning).

    • C5-Methyl: Provides steric bulk ortho to the reaction site. This necessitates the use of ligands with a wider bite angle or higher activity to facilitate oxidative addition.

Mechanistic Considerations

The reaction follows the standard catalytic cycle: Oxidative Addition


 Transmetalation 

Reductive Elimination.[3]
  • Challenge 1 (Poisoning): The thioether moiety can compete with phosphine ligands for the Pd center. Solution: Use bidentate ligands (e.g., dppf) or bulky electron-rich phosphines (e.g., XPhos) that bind more strongly than sulfur.

  • Challenge 2 (Sterics): The C5-methyl group increases the energy barrier for oxidative addition. Solution: Elevated temperatures (80–100 °C) are required compared to non-substituted pyrimidines.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the reaction setup and execution, ensuring quality control at each stage.

ReactionWorkflow Start Substrate Preparation (Dry & Purity Check) CatSel Catalyst Selection (Pd(dppf)Cl2 vs Pd(PPh3)4) Start->CatSel Setup Inert Atmosphere Setup (Argon/N2 Purge) CatSel->Setup Weigh in Glovebox/Air Reaction Reaction Execution (Dioxane/H2O, 90°C, 4-12h) Setup->Reaction Degas Solvents Monitor Monitoring (TLC/LCMS) Check for Des-bromo byproduct Reaction->Monitor Monitor->Reaction Incomplete Workup Workup & Purification (Scavenge Pd, Flash Chrom.) Monitor->Workup Conversion >95%

Figure 1: Step-by-step experimental workflow for Suzuki coupling of thio-pyrimidines.

Detailed Protocol: The "Gold Standard" Method

This protocol uses Pd(dppf)Cl₂[3]·CH₂Cl₂ as the catalyst. The bidentate ferrocenyl ligand prevents sulfur poisoning and is robust against the steric pressure of the C5-methyl group.

Reagents & Materials
ReagentEquiv.FunctionNotes
Substrate 1.0ElectrophileCAS: 1823532-08-6
Aryl Boronic Acid 1.2–1.5NucleophileExcess ensures completion
Pd(dppf)Cl₂[3]·CH₂Cl₂ 0.03–0.05CatalystRobust, air-stable precatalyst
K₂CO₃ 2.5BaseActivates boronic acid
1,4-Dioxane -SolventHigh boiling point, miscible w/ water
Water -Co-solventDissolves base, essential for transmetalation
Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solvent Degassing: In a separate flask, sparge a mixture of 1,4-Dioxane and Water (4:1 ratio) with Argon for 20 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Reagent Addition:

    • Add 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 mmol, 219 mg).

    • Add Aryl Boronic Acid (1.2 mmol).

    • Add Potassium Carbonate (2.5 mmol, 345 mg).

    • Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 mmol, 41 mg).

  • Solvent Introduction: Add the degassed Dioxane/Water mixture (5 mL, 0.2 M concentration) via syringe against a positive pressure of Argon.

  • Reaction: Seal the vessel. Heat to 90 °C in an oil bath or heating block. Stir vigorously (800 rpm).

    • Time: Typically 4–12 hours.

  • Monitoring: Check by TLC or LCMS after 2 hours.

    • Target Mass: Look for [M+H]+ corresponding to Product.

    • Byproduct: Watch for [M+H]+ = 141 (Hydrodehalogenation: 5-methyl-2-(methylthio)pyrimidine).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is usually UV-active (254 nm).

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle with specific emphasis on the points of failure relevant to this substrate.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate (C4-Br) Poison Catalyst Poisoning (Pd-S Coordination) Pd0->Poison S-Me Interference TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Reversible w/ Heat

Figure 2: Catalytic cycle highlighting the competitive sulfur coordination pathway.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd(dtbpf)Cl₂ or XPhos Pd G3 . Increase loading to 5-10 mol%.
Hydrodehalogenation ProtodeboronationReduce water ratio (use 9:1 Dioxane/H₂O). Ensure solvents are strictly degassed.
Homocoupling (Ar-Ar) Oxygen LeakReseal vessel. Check Argon lines. Add reagents in a glovebox if possible.
Starting Material Remains Steric HindranceIncrease temperature to 105 °C (sealed tube). Switch solvent to Toluene/Water.

References

  • General Reactivity of Halopyrimidines

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
    • Source: MDPI, Molbank 2023.
    • URL:[Link][5][6][7][8][9][10]

  • Catalyst Selection for Sulfur-Containing Substrates: Title: Catalyst selection in the Suzuki-Miyaura coupling of sulfur-containing heterocycles. Source: BenchChem Application Notes (General Pyridine/Pyrimidine Protocols).
  • Microwave Assisted Protocols

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[4]

    • Source: Molecules 2012, 17(10).
    • URL:[Link][5][8]

  • Boronic Acid Handling

    • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry.[3]

    • Source: PMC (NIH).
    • URL:[Link]

Sources

Application Note: Strategic Functionalization of 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-Bromo-5-methyl-2-(methylthio)pyrimidine as a versatile scaffold for constructing bioactive heterocycles, particularly kinase inhibitors and GPCR ligands.

Introduction & Scaffold Analysis

4-Bromo-5-methyl-2-(methylthio)pyrimidine is a "privileged structure" in medicinal chemistry, offering a pre-encoded sequence of reactivity that allows for the rapid assembly of multisubstituted pyrimidines.

Structural Logic & Reactivity Profile

The molecule possesses three distinct functional handles, each with a specific role in the synthetic workflow:

  • C4-Bromide (The "First Cut"): The most electrophilic site. It is highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent N3 and N1 atoms.
    
  • C2-Methylthio (The "Latent" Handle): This group is relatively inert to the conditions used to functionalize C4. It serves as a protective group for the C2 position until it is deliberately "activated" via oxidation to a sulfone (-SO

    
    Me) or sulfoxide (-SOMe), converting it into a potent leaving group.[1]
    
  • C5-Methyl (The "Steering" Group): This group provides steric bulk and lipophilicity. In kinase inhibitors, this methyl often targets the "gatekeeper" residue or fills a hydrophobic pocket, improving selectivity over the unsubstituted analog.

Reactivity Map

The following diagram illustrates the sequential logic of functionalizing this scaffold.

ReactivityMap Scaffold 4-Bromo-5-methyl- 2-(methylthio)pyrimidine C4_Path Path A: C4 Functionalization (Immediate) Scaffold->C4_Path SNAr or Pd-Coupling (Br displacement) C2_Path Path B: C2 Activation (Latent) C4_Path->C2_Path Oxidation (mCPBA/Oxone) SMe -> SO2Me Final Multisubstituted Bioactive Core C2_Path->Final SNAr Displacement of Sulfone

Figure 1: Sequential functionalization strategy. The C4-bromide is addressed first, followed by activation and displacement of the C2-thiomethyl group.

Synthetic Utility & Causality

The primary utility of this scaffold lies in its ability to support Regioselective Sequential Nucleophilic Substitution .

Why C4 before C2?
  • Electronic Bias: The C4 position is para to N1 and ortho to N3, making it significantly more electron-deficient than C2, which is flanked by two nitrogens but stabilized by the electron-donating resonance of the -SMe group.

  • Leaving Group Quality: Bromide is a superior leaving group compared to methylthio (SMe) under standard

    
     conditions.
    
  • Protocol Implication: Researchers should perform Suzuki couplings or amine displacements at C4 before touching the C2-SMe group. Attempting to oxidize C2 first would create two competing electrophilic sites (C4-Br and C2-SO

    
    Me), destroying regioselectivity.
    

Detailed Experimental Protocols

Protocol A: C4-Functionalization via Suzuki-Miyaura Coupling

This protocol installs an aryl or heteroaryl group at the C4 position. The 5-methyl group may induce slight steric hindrance, requiring efficient phosphine ligands.

Reagents:

  • Substrate: 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)

    
     or Aryl-BPin (1.2 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) or Pd(PPh
    
    
    
    )
    
    
    (5 mol%)
  • Base: 2M Na

    
    CO
    
    
    
    (aq) or K
    
    
    PO
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the pyrimidine substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling and catalyst deactivation).

  • Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere.

  • Reaction: Seal the vessel. Heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS. The Br peak (M/M+2 pattern) should disappear.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Validation:

  • Success Indicator: Loss of Br isotope pattern in MS; appearance of biaryl peaks in

    
    H NMR.
    
Protocol B: C4-Functionalization via (Amine Displacement)

Used to install the "hinge-binding" motif in kinase inhibitors.

Reagents:

  • Nucleophile: Primary or secondary amine (1.1–1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol, DMF, or DMSO.

Methodology:

  • Dissolve 4-Bromo-5-methyl-2-(methylthio)pyrimidine in n-Butanol (0.2 M).

  • Add the amine and DIPEA.

  • Heat to 100–120 °C for 4–12 hours.

    • Note: The 5-methyl group reduces electrophilicity slightly compared to the 5-H analog; higher temperatures may be required.

  • Cool to RT. If product precipitates, filter and wash with cold EtOH. If not, extract with EtOAc.

Protocol C: C2-Activation (Oxidation of SMe to Sulfone)

This step transforms the inert C2-SMe into the highly reactive C2-SO


Me.

Reagents:

  • Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid, 77% max) (2.2–2.5 equiv) OR Oxone® (Potassium peroxymonosulfate) (2.5 equiv).

  • Solvent: DCM (for m-CPBA) or THF/Water (1:1) (for Oxone).

  • Temperature: 0 °C to RT.

Methodology (m-CPBA route):

  • Dissolve the C4-substituted intermediate in DCM (0.1 M). Cool to 0 °C.

  • Add m-CPBA portion-wise over 10 minutes.

  • Warm to Room Temperature and stir for 2–4 hours.

  • Quench: Add saturated aqueous NaHCO

    
     and Na
    
    
    
    S
    
    
    O
    
    
    (to reduce excess peroxide). Stir vigorously for 15 mins.
  • Extraction: Separate layers. Wash organic layer with NaHCO

    
     until pH is neutral.
    
  • Yield: Quantitative conversion is common. The product (Sulfone) is often used directly in the next step without column chromatography to avoid decomposition on silica.

Safety Note: m-CPBA is shock-sensitive and potentially explosive in dry, concentrated forms. Never scrape dry material on ground glass joints.

Protocol D: C2-Diversification (Displacement of Sulfone)

The sulfone is an excellent leaving group, often displaced by amines, alkoxides, or thiols at lower temperatures than the initial bromide.

Reagents:

  • Nucleophile: Amine (R-NH

    
    ) or Alcohol (R-OH).
    
  • Base: DIPEA (for amines) or NaH/Cs

    
    CO
    
    
    
    (for alcohols).
  • Solvent: THF, Dioxane, or DMF.

Methodology:

  • Dissolve the Sulfone intermediate in THF (0.1 M).

  • Add the nucleophile (1.2 equiv) and base.

  • Stir at Room Temperature to 60 °C.

    • Insight: The sulfone displacement is often facile. High heat (>100 °C) may cause decomposition or displacement of the C4 substituent if the nucleophile is small and aggressive.

  • Monitor by LC-MS (Loss of methyl sulfone fragment).

Quantitative Data Summary

Reaction StepPositionLeaving GroupTypical ConditionsYield ExpectationCritical Parameter
Step 1 C4Bromide (-Br)Pd(0), Base, 90°C70–95%Degassing (O

removal)
Step 1 (Alt) C4Bromide (-Br)Amine, DIPEA, 110°C60–90%Temperature (Steric barrier of 5-Me)
Step 2 C2Methylthio (-SMe)m-CPBA (Oxidation)>90%Stoichiometry (Ensure >2.0 equiv for Sulfone)
Step 3 C2Sulfone (-SO

Me)
Nucleophile, Base, RT-60°C50–85%Mild Temp (Prevent side reactions)

Case Study: Kinase Inhibitor Synthesis

In the development of Bcr-Abl or EGFR inhibitors, this scaffold is used to link the hinge-binding motif (via C4) and the solvent-exposed solubilizing group (via C2).

Workflow Visualization:

Workflow Start 4-Bromo-5-methyl- 2-(methylthio)pyrimidine Step1 Step 1: Suzuki Coupling (Install Aryl Hinge Binder) Start->Step1 Ar-B(OH)2, Pd Inter1 Intermediate A (C4-Aryl, C2-SMe) Step1->Inter1 Step2 Step 2: Oxidation (mCPBA) Inter1->Step2 Inter2 Intermediate B (C4-Aryl, C2-SO2Me) Step2->Inter2 Step3 Step 3: Nucleophilic Displacement (Install Solubilizing Tail) Inter2->Step3 R-NH2, RT Final Final Kinase Inhibitor Step3->Final

Figure 2: Typical medicinal chemistry workflow for converting the scaffold into a kinase inhibitor.

References

  • General Pyrimidine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming electrophilicity order C4 > C2).
  • Suzuki Coupling on Chloropyrimidines

    • Gong, Y., & Pauls, H. W. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction . Synlett, 2001(11), 1751-1754.

  • Oxidation of Methylthio to Sulfone

    • Barvian, N. C., et al. (2000). Preparation of 2,4-disubstituted pyrimidines: A novel approach to the synthesis of kinase inhibitors . Tetrahedron Letters, 41(37), 7127-7130. (Describes the SMe -> SO2Me activation strategy).

  • Kinase Inhibitor Applications

    • Munikrishnappa, C. S., et al.[2] (2016).[3][4] Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors . European Journal of Medicinal Chemistry, 122, 574-583.

  • Regioselectivity Reviews

    • Schlosser, M. (2005).[5] The 2- versus 4-position of pyrimidines: A case study of site-selective metallation and functionalization . Angewandte Chemie International Edition, 44(3), 376-393.

Sources

Application Notes & Protocols: 4-Bromo-5-methyl-2-(methylthio)pyrimidine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the applications of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, a key heterocyclic building block in modern organic synthesis. The unique arrangement of functional groups—a reactive bromine atom for cross-coupling, a tunable methylthio group, and a biologically relevant pyrimidine core—makes this reagent exceptionally valuable for researchers in medicinal chemistry, drug development, and agrochemical science. We delve into the causality behind experimental choices for cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Detailed, field-proven protocols are provided, alongside troubleshooting guides and workflow visualizations, to empower researchers to effectively leverage this versatile scaffold in their synthetic programs.

Introduction: Strategic Value of the Scaffold

The pyrimidine ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its structural similarity to the purine nucleobases allows for effective mimicry and interaction with biological targets, particularly the ATP-binding sites of kinases.[1] 4-Bromo-5-methyl-2-(methylthio)pyrimidine has been strategically designed to offer chemists multiple, orthogonal handles for molecular elaboration:

  • The C4-Bromine: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition, making it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds.[3]

  • The C2-Methylthio Group: This group significantly influences the electronic character of the pyrimidine ring. It can be retained to participate in protein-ligand interactions or can be oxidized to the corresponding sulfoxide or sulfone.[4] This oxidation increases the group's lability, turning it into an effective leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.

  • The C5-Methyl Group: This small alkyl group can provide beneficial hydrophobic interactions within a target's binding pocket and can influence the preferred conformation of the molecule, aiding in the optimization of potency and selectivity.[5]

This combination of features makes the title compound a cornerstone reagent for building diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors, antiviral agents, and crop protection agents.[1][6]

Physicochemical Properties and Safe Handling

PropertyValue
CAS Number 14001-67-3
Molecular Formula C₆H₇BrN₂S
Molecular Weight 219.10 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, Dioxane, THF, and chlorinated solvents

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from oxidizing agents.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Core Application: Palladium-Catalyzed Cross-Coupling

The C4-bromo substituent is the workhorse of this building block, enabling facile entry into two of the most powerful bond-forming reactions in modern synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in kinase inhibitors and other pharmaceuticals.[5][7] The reaction's tolerance for a wide range of functional groups makes it ideal for late-stage functionalization.

This protocol describes a typical reaction between 4-Bromo-5-methyl-2-(methylthio)pyrimidine and an arylboronic acid.

Reagents & Equipment:

  • 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, nitrogen/argon line

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-Dioxane/H₂O (4:1). The typical concentration is 0.1 M with respect to the pyrimidine starting material.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Choice of Base: A base is crucial for activating the boronic acid and facilitating the transmetalation step. K₃PO₄ is often effective and is less likely to cause side reactions like boronic acid decomposition compared to stronger bases.[7]

  • Solvent System: The dioxane/water mixture is standard; dioxane solubilizes the organic components, while water dissolves the inorganic base and aids in the catalytic cycle.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. Maintaining an inert atmosphere is critical for achieving high yields.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'B(OH)₂ Base Transmetal->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetal->Product Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup (Glovebox) cluster_reaction Reaction & Workup cluster_purification Isolation A 1. Add Pd₂(dba)₃, Ligand, & NaOᵗBu to vial B 2. Add Pyrimidine-Br & Toluene A->B C 3. Add Amine (R₂NH) & Seal Vial B->C D 4. Heat & Stir (80-110 °C, 6-24h) C->D E 5. Cool & Quench (aq. NH₄Cl) D->E F 6. Filter through Celite E->F G 7. Extraction with EtOAc / H₂O F->G H 8. Column Chromatography G->H I Final Product H->I Kinase_Inhibitor_Synthesis Start 4-Bromo-5-methyl- 2-(methylthio)pyrimidine Step1 Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) Start->Step1 Intermediate1 4-Aryl-5-methyl- 2-(methylthio)pyrimidine Step1->Intermediate1 Step2 Oxidation (m-CPBA) Intermediate1->Step2 Intermediate2 4-Aryl-5-methyl- 2-(methylsulfonyl)pyrimidine Step2->Intermediate2 Step3 SNAr (R₂NH) Intermediate2->Step3 Final Final Kinase Inhibitor Scaffold Step3->Final

Sources

Application Notes & Protocols: The Strategic Utility of 4-Bromo-5-methyl-2-(methylthio)pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key hydrogen bonding interactions with the hinge region of kinase active sites, mimicking the adenine base of ATP.[1][2] The strategic functionalization of this core allows for the development of highly potent and selective kinase inhibitors. 4-Bromo-5-methyl-2-(methylthio)pyrimidine is a versatile building block designed for this purpose. Its unique arrangement of functional groups—a reactive bromine atom, a modifiable methylthio group, and a space-filling methyl group—provides a powerful platform for generating diverse libraries of kinase inhibitors targeting critical oncology pathways.

This guide provides an in-depth exploration of the synthetic applications of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, focusing on the strategic logic behind its use and providing detailed protocols for the synthesis of key inhibitor scaffolds.

Core Concepts: Orthogonal Reactivity and Synthetic Strategy

The primary value of 4-Bromo-5-methyl-2-(methylthio)pyrimidine lies in the orthogonal reactivity of its key functional groups. This allows for sequential, controlled modifications of the pyrimidine core.

  • C4-Bromo Group : This position is the primary site for initial diversification. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This allows for the facile introduction of a wide range of aryl, heteroaryl, or amino substituents, which are crucial for targeting the solvent-exposed regions of the kinase active site and tailoring selectivity.

  • C2-Methylthio Group : The -SCH3 group is relatively inert to the conditions used for C4 cross-coupling. However, its true utility is revealed upon oxidation. Using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), the methylthio group is readily converted to a methylsulfonyl (-SO2CH3) group. This sulfone is an excellent leaving group, activating the C2 position for nucleophilic aromatic substitution (SNAr).[5] This two-step process enables the introduction of a second key pharmacophoric element, typically an amine, which often serves as a critical hydrogen bond donor/acceptor with the kinase hinge region.

  • C5-Methyl Group : The methyl group at the C5 position provides steric bulk and can engage in favorable hydrophobic interactions within the ATP binding pocket, often enhancing potency and selectivity.[5]

The combination of these features enables a robust and flexible synthetic strategy for building complex, 2,4-disubstituted pyrimidine inhibitors.

G

Application I: Synthesis of Cyclin-Dependent Kinase 7 (CDK7) Inhibitors

CDK7 is a key regulator of both the cell cycle and transcription, making it a high-value target in oncology. Potent and selective CDK7 inhibitors have been developed using a 2-amino-4-arylpyrimidine scaffold.[5] The following protocol is adapted from established literature procedures and demonstrates the use of 4-Bromo-5-methyl-2-(methylthio)pyrimidine to generate a core scaffold for CDK7 inhibition.

Protocol 1: Synthesis of a 2-Amino-4-Arylpyrimidine Core

This protocol proceeds in three stages: (A) Suzuki-Miyaura coupling at the C4 position, (B) oxidation of the methylthio group, and (C) SNAr with a desired amine.

G

Part A: Suzuki-Miyaura Coupling

  • Objective: To install a substituted aryl group at the C4 position.

  • Causality: The C-Br bond is significantly more reactive than the C-S bond under palladium catalysis, ensuring chemoselective coupling at the C4 position.[3] A catalyst system like Pd(dppf)Cl₂ is robust and effective for coupling with a wide range of arylboronic acids.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-5-methyl-2-(methylthio)pyrimidine233.131.01.0
(Substituted)-Arylboronic Acid-1.21.2
Pd(dppf)Cl₂816.640.050.05
Sodium Carbonate (Na₂CO₃)105.993.03.0
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • To a flame-dried round-bottom flask, add 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-5-methyl-2-(methylthio)pyrimidine intermediate.

Part B: Oxidation to Methylsulfone

  • Objective: To activate the C2 position for nucleophilic substitution.

  • Causality: m-CPBA is a common and effective oxidant for converting sulfides to sulfones. Performing the reaction at 0 °C to room temperature helps control the exothermicity and prevent side reactions.

Procedure:

  • Dissolve the 4-aryl-5-methyl-2-(methylthio)pyrimidine intermediate (1.0 eq) in dichloromethane (DCM, 10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add m-CPBA (approx. 77%, 2.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the 4-aryl-5-methyl-2-(methylsulfonyl)pyrimidine.[5]

Part C: Nucleophilic Aromatic Substitution (SNAr)

  • Objective: To install the key amine functionality at the C2 position.

  • Causality: The electron-withdrawing nature of the pyrimidine ring and the potent leaving group ability of the methylsulfone facilitate SNAr. A base like DIPEA is used to neutralize the H-X formed during the reaction, driving it to completion. High temperatures are often required.[5]

Procedure:

  • In a sealed vial, combine the 4-aryl-5-methyl-2-(methylsulfonyl)pyrimidine (1.0 eq), the desired primary or secondary amine (1.5 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Add a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (5 mL).

  • Seal the vial and heat the reaction mixture to 130-140 °C for 2-6 hours (microwave irradiation can often shorten reaction times).

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine, dry, and concentrate.

  • Purify the final compound via column chromatography or preparative HPLC.

Application II: Synthesis of Src and Aurora Kinase Inhibitor Scaffolds

Src family kinases and Aurora kinases are critical targets in cancer therapy.[6][7] Many potent inhibitors are based on a 2,4-diaminopyrimidine core. 4-Bromo-5-methyl-2-(methylthio)pyrimidine is an excellent starting material for these scaffolds, utilizing a Buchwald-Hartwig amination at C4, followed by the oxidation/SNAr sequence at C2.

Protocol 2: Synthesis of a 2,4-Diaminopyrimidine Core
  • Objective: To sequentially install two different amine moieties at the C4 and C2 positions.

  • Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds that would be difficult to form via traditional SNAr at the C4-Br position.[8] The choice of phosphine ligand is critical; bulky, electron-rich ligands like RuPhos or BrettPhos are often effective for coupling with a variety of amines.[9]

Part A: Buchwald-Hartwig Amination at C4

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-5-methyl-2-(methylthio)pyrimidine233.131.01.0
Primary/Secondary Amine (R¹-NH₂)-1.21.2
RuPhos Pd G3 Precatalyst864.630.020.02
Lithium bis(trimethylsilyl)amide (LiHMDS)167.331.51.5
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • In an oven-dried flask under an inert atmosphere, add 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 eq) and the RuPhos Pd G3 precatalyst (0.02 eq).

  • Add anhydrous THF (5 mL).

  • In a separate flask, dissolve the amine (1.2 eq) in anhydrous THF (5 mL).

  • Add the amine solution to the reaction flask, followed by the dropwise addition of LiHMDS (1.5 eq, as a 1M solution in THF).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 1-4 hours, monitoring by LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the N4-substituted-5-methyl-2-(methylthio)pyrimidin-4-amine.

Part B & C: The resulting intermediate can then be carried forward using the Oxidation (Protocol 1B) and SNAr (Protocol 1C) steps described previously to install the second amine at the C2 position, yielding the final 2,4-diaminopyrimidine scaffold.

Biological Evaluation: In Vitro Kinase Assay

Once the target inhibitors are synthesized and purified, their biological activity must be assessed. A primary method is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[10]

G

Representative Data

The goal of these synthetic efforts is to produce compounds with high potency against the target kinase. The table below shows representative data for inhibitors based on scaffolds similar to those described.

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
2-Amino-4-(indolyl)pyrimidineCDK7< 10[5]
2,4-Diamino-5-chloropyrimidineAurora A25[11]
4-Amino-pyrazolo[3,4-d]pyrimidineSrc< 30[6]

Conclusion

4-Bromo-5-methyl-2-(methylthio)pyrimidine is a strategically designed chemical tool for the synthesis of kinase inhibitors. Its capacity for sequential, regioselective functionalization via palladium-catalyzed cross-coupling and SNAr reactions provides medicinal chemists with a reliable and flexible route to novel 2,4-disubstituted pyrimidine scaffolds. The protocols and strategies outlined in this document serve as a foundational guide for researchers in drug discovery to leverage this versatile building block in the development of the next generation of targeted cancer therapeutics.

References

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • PubMed. (2011). Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. [Link]

  • Chem-Impex. (n.d.). 5-Bromo-4-chloro-2-(methylthio)pyrimidine. [Link]

  • IRIS UniGe. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. [Link]

  • ACS Publications. (2021). Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. [Link]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. [Link]

  • Arabian Journal of Chemistry. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. [Link]

  • PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. [Link]

  • PubMed. (2010). Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. [Link]

  • PMC. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. [Link]

  • ResearchGate. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. [Link]

  • PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

Sources

Comprehensive Characterization Protocol: 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide for Drug Discovery Scaffolds

Part 1: Introduction & Strategic Context

4-Bromo-5-methyl-2-(methylthio)pyrimidine (CAS: 1823532-08-6) is a high-value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and receptor antagonists (e.g., Endothelin Receptor Antagonists). Its chemical utility lies in its orthogonal reactivity:

  • C4-Bromine: Highly susceptible to SNAr displacement by amines or alkoxides.

  • C2-Thiomethyl: Can be oxidized to a sulfone/sulfoxide (a "chemical fuse") for a second nucleophilic displacement.

  • C5-Methyl: Provides steric bulk and lipophilicity, often crucial for binding pocket selectivity.

Because of the potential for regioisomeric impurities (e.g., 5-bromo-4-methyl isomer) arising during cyclization synthesis, rigorous analytical characterization is mandatory before introducing this intermediate into GMP workflows.

Physicochemical Profile
PropertyValueNotes
Molecular Formula C₆H₇BrN₂S
Molecular Weight 219.10 g/mol Distinctive 1:1 Br isotope pattern
Appearance White to pale yellow solidColor deepens upon oxidation/degradation
Solubility DMSO, DMF, CH₂Cl₂, MeOHPoorly soluble in water
LogP (Calc) ~2.3Moderately lipophilic

Part 2: Analytical Workflows & Protocols

Method 1: Chromatographic Purity Profiling (UHPLC-UV-MS)

Objective: Quantify purity and identify synthesis by-products (hydrolysis products, regioisomers).

Rationale: Pyrimidines are basic. Using a high-pH mobile phase can improve peak shape for some basic drugs, but for this halogenated intermediate, a standard acidic formate method is preferred to prevent hydrolysis of the bromine and ensure protonation for MS sensitivity.

Protocol Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Waters BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)

  • Column Temp: 40°C

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 1.0 µL

  • Detection:

    • UV: 254 nm (primary), 220 nm (secondary)

    • MS: ESI Positive Mode (Scan 100–600 m/z)

Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

Time (min)% Solvent A% Solvent BCurve
0.00955Initial
4.00595Linear
5.00595Hold
5.10955Re-equilibration

System Suitability Criteria (Self-Validating):

  • Tailing Factor: 0.8 – 1.2 (Ensures no secondary interactions with silanols).

  • Retention Time Precision: RSD < 0.5% (n=6 injections).

  • Resolution: > 2.0 between the main peak and any hydrolysis impurity (4-hydroxy analog).

Method 2: Structural Verification (NMR Spectroscopy)

Objective: Unambiguous confirmation of regio-chemistry (4-Bromo-5-methyl vs. 5-Bromo-4-methyl).

Rationale: Mass spectrometry cannot distinguish between the 4-Me and 5-Me regioisomers. NMR, specifically the NOE (Nuclear Overhauser Effect), is the only definitive method to confirm the methyl group's proximity to the aromatic proton.

Protocol
  • Solvent: DMSO-d₆ (Preferred for solubility and preventing exchange).

  • Concentration: 10-15 mg in 0.6 mL.

  • Experiments: ¹H (1D), ¹³C (1D), NOESY (2D).

Expected ¹H NMR Signals (500 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegralAssignmentMechanistic Insight
8.55 Singlet (s)1HH-6 Deshielded by adjacent ring nitrogens.
2.52 Singlet (s)3HS-CH₃ Characteristic thiomethyl shift.
2.25 Singlet (s)3HC5-CH₃ Methyl attached to aromatic ring.
Critical Validation: The NOE Experiment

To prove you have the 4-Bromo-5-methyl isomer and not the 5-bromo-4-methyl isomer:

  • Irradiate the Methyl signal at 2.25 ppm.

  • Observe H-6 (8.55 ppm):

    • Strong NOE Enhancement: Confirms 4-Bromo-5-methyl . The C5-Me and C6-H are ortho (adjacent), allowing magnetization transfer.

    • Weak/No NOE: Suggests 5-Bromo-4-methyl . In this isomer, the C4-Me and C6-H are separated by the C5-Bromine, significantly increasing the distance (> 3Å) and reducing NOE.

Method 3: Mass Spectrometry (Impurity Identification)

Objective: Confirm elemental composition and halogen presence.

Interpretation:

  • Parent Ion: Look for [M+H]⁺ at m/z 219.0 and 221.0.

  • Isotope Pattern: A distinct 1:1 doublet separated by 2 amu confirms the presence of one Bromine atom (⁷⁹Br and ⁸¹Br).

  • Common Impurities:

    • Hydrolysis Product: [M+H]⁺ ~157 (Loss of Br, gain of OH).

    • Dimer: [2M+H]⁺ ~439 (Often seen in ESI source).

Part 3: Characterization Decision Tree (Visualized)

CharacterizationWorkflow Start Crude Synthesis Product HPLC UHPLC-MS Screening (Purity & MW) Start->HPLC Decision1 Purity > 95%? HPLC->Decision1 PrepHPLC Preparative HPLC Purification Decision1->PrepHPLC No NMR 1H NMR & NOESY (Regio-isomer Check) Decision1->NMR Yes PrepHPLC->HPLC Re-analyze Final Release for Downstream Synthesis NMR->Final NOE Confirmed

Figure 1: Analytical decision matrix ensuring regio-isomeric purity before release.

References

  • Bolli, M. H., et al. (2012). The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. (Demonstrates the use of 5-substituted pyrimidine scaffolds in drug design). Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyrimidine Derivatives on Newcrom R1 HPLC Column. (Provides chromatographic conditions for methyl-pyrimidines). Retrieved from [Link]

Application Note: Scalable Synthesis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR, CDK) and antimetabolites. 4-Bromo-5-methyl-2-(methylthio)pyrimidine is a critical "linchpin" intermediate. Its structural utility lies in its orthogonal reactivity:

  • C4-Bromide: Highly reactive for SNAr displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Thiomethyl: A "masked" leaving group (sulfone/sulfoxide) for late-stage diversification.

  • C5-Methyl: Provides steric bulk often required for kinase selectivity pockets.

This application note details a robust, scalable protocol for synthesizing this intermediate starting from 5-methyl-2-thiouracil. We focus on process safety, regioselectivity during alkylation, and handling of phosphorus oxybromide on a kilogram scale.

Retrosynthetic Analysis & Pathway

The synthesis is designed to maximize atom economy and minimize chromatographic purification. The route consists of two primary chemical transformations: regioselective S-methylation followed by deoxybromination.

G Start 5-Methyl-2-thiouracil (Thiothymine) Inter 5-Methyl-2-(methylthio) pyrimidin-4(3H)-one Start->Inter Step 1 pH 8-9 Control Target 4-Bromo-5-methyl- 2-(methylthio)pyrimidine Inter->Target Step 2 100°C, Exotherm Control Reagent1 MeI, NaOH (Regioselective S-Alkylation) Reagent2 POBr3, Toluene (Deoxybromination)

Figure 1: Two-step synthetic pathway from commercially available thiothymine to the 4-bromo target.

Critical Process Parameters (CPPs)

Before executing the protocol, the following parameters must be controlled to ensure reproducibility and safety.

ParameterCriticalityScientific Rationale
pH during Methylation HighRegioselectivity: 2-Thiouracil has multiple nucleophilic sites (S, N1, N3). Maintaining pH 8–9 favors the softer S-nucleophile over the harder N-nucleophiles, preventing N-methylated byproducts [1].
POBr₃ Addition Rate CriticalExotherm Control: The reaction of hydroxy-pyrimidines with phosphoryl bromide generates significant heat and HBr gas. Rapid addition can lead to thermal runaway or pressure buildup [2].
Quenching Temperature HighHydrolysis Prevention: The product is an imidoyl bromide analog and can hydrolyze back to the starting material if quenched at high temperatures in acidic media.
Solvent Water Content MediumReagent Efficiency: POBr₃ reacts violently with water.[1] Toluene used in Step 2 must be dried (<0.05% H₂O) to maintain stoichiometry and safety.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Objective: Regioselective S-methylation of 5-methyl-2-thiouracil.

Reagents:

  • 5-Methyl-2-thiouracil (1.0 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Sodium Hydroxide (NaOH) (1.05 eq)

  • Solvent: Water/Ethanol (1:1 v/v)

Protocol:

  • Dissolution: In a reactor equipped with an overhead stirrer and temperature probe, charge 5-Methyl-2-thiouracil and the Water/Ethanol solvent mixture (10 vol).

  • Base Addition: Add NaOH slowly to the suspension at 20–25°C. Stir until a clear solution is obtained (formation of the sodium thiolate).

    • Checkpoint: Verify pH is ~9.0. If pH > 11, N-alkylation risk increases.

  • Alkylation: Cool the solution to 0–5°C. Add Methyl Iodide dropwise over 60 minutes, maintaining internal temperature <10°C.

    • Note: MeI is volatile and toxic. Use a closed system or efficient condenser.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by HPLC (Target retention time shift).

  • Work-up:

    • Cool to 5°C. Acidify carefully with 1M HCl to pH ~6–7 to precipitate the product.

    • Filter the white solid.

    • Wash the cake with cold water (2 x 2 vol) and cold ethanol (1 x 1 vol).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–92%

    • Appearance: White to off-white crystalline solid.

Step 2: Synthesis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Objective: Deoxybromination using Phosphoryl Bromide (POBr₃). Safety Alert: POBr₃ is corrosive and reacts violently with water. HBr gas is evolved.[1][2] A caustic scrubber is required.

Reagents:

  • 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (Intermediate from Step 1) (1.0 eq)

  • Phosphoryl Bromide (POBr₃) (1.5 eq)

  • N,N-Dimethylaniline (0.1 eq) - Catalyst

  • Solvent: Anhydrous Toluene (8 vol)

Protocol:

  • Setup: Dry the reactor thoroughly. Inert with Nitrogen.

  • Charging: Charge the Intermediate (solid) and Anhydrous Toluene. Add N,N-Dimethylaniline.

  • Reagent Addition: Add POBr₃ (solid) in portions (or as a melt/solution if utilizing a heated dosing line) over 45 minutes.

    • Control: Do not allow internal temperature to exceed 40°C during addition.

  • Reaction: Heat the slurry to 100–110°C (Reflux). The solid will dissolve as the reaction proceeds.

    • Observation: Evolution of HBr gas will occur.[1][2] Ensure scrubber is active.

    • Stir at reflux for 3–5 hours. Monitor by HPLC (disappearance of starting material).

  • Quenching (Critical Step):

    • Cool the reaction mixture to 20°C.

    • Prepare a separate vessel with crushed ice/water (10 vol).

    • Slowly pour the reaction mixture into the ice water with vigorous stirring. (Inverse quench prevents localized overheating).

    • Exotherm: Maintain quench temperature <15°C.

  • Extraction:

    • Separate the phases. Extract the aqueous layer with Toluene or Ethyl Acetate (2 x 3 vol).

    • Combine organic layers.[3] Wash with saturated NaHCO₃ (to remove residual acid) and Brine.

  • Isolation:

    • Dry organics over anhydrous Na₂SO₄.[3]

    • Concentrate under reduced pressure (keep bath <40°C to avoid thermal degradation).

    • Purification: If necessary, recrystallize from Heptane/EtOAc.

    • Expected Yield: 75–80%

    • Appearance: Pale yellow solid or oil (freezes upon storage).

Analytical Controls

To ensure "Trustworthiness" (Part 2 of requirements), the following specifications should be met before releasing the batch for downstream coupling.

TestMethodSpecification
Identity ¹H-NMR (DMSO-d₆)Confirms methyl group (δ ~2.1-2.3) and S-methyl (δ ~2.5). Absence of OH peak.
Purity HPLC (C18, ACN/Water)>98.0% Area
Residual Solvent GC-HeadspaceToluene < 890 ppm
Water Content Karl Fischer< 0.5% (Critical for stability of the C-Br bond)

Process Safety & Industrial Hygiene

  • Phosphorus Oxybromide (POBr₃): Highly corrosive solid. Causes severe skin burns and eye damage. Reacts violently with water to release HBr and Phosphoric acid.[2] All transfers must be done under inert atmosphere.

  • Methyl Iodide: A suspect carcinogen and potent alkylating agent. Use strictly in a fume hood or containment isolator. Neutralize spills with aqueous ammonia/ethanol.

  • Waste Disposal: Aqueous waste from Step 2 contains bromides and phosphates. Do not mix with strong oxidizers.

References

  • Regioselectivity of Thiouracil Alkylation

    • Guibbal, F., et al. (2017).[4] "Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis." Bioorganic & Medicinal Chemistry Letters.

  • Bromination with Phosphorus Oxybromide

    • Manac Inc. (2024).[5] "Bromination reactions with phosphorus bromides (POBr3)." Chemia: Discussion series on bromination.

  • General Pyrimidine Synthesis & Functionalization

    • Brown, D. J. (1950).[6] "Improved syntheses in the pyrimidine series. 1. The use of pyrimidine-thiols."[3][6][7][8] Journal of the Society of Chemical Industry.

  • Commercial Availability & CAS Verification

    • ChemicalBook. "5-Bromo-2-(methylthio)pyrimidine Synthesis and Analogues."[3] (Used for structural confirmation of the 4-bromo isomer class).

Sources

Troubleshooting & Optimization

troubleshooting failed reactions involving 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 4-Bromo-5-methyl-2-(methylthio)pyrimidine. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical solutions to common challenges encountered when using this versatile building block. This center moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose and resolve issues effectively in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling, properties, and general reactivity of 4-Bromo-5-methyl-2-(methylthio)pyrimidine.

Q1: How should I properly store and handle 4-Bromo-5-methyl-2-(methylthio)pyrimidine?

A1: Proper storage is crucial for maintaining the integrity of the reagent. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[1] While generally stable, it is good practice to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture over long periods.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the fundamental properties is key to its application. Below is a summary of its key characteristics.

PropertyValueSource
Molecular Formula C₆H₇BrN₂S[2]
Molecular Weight 205.07 g/mol [2]
Appearance Typically a solid[2]
Melting Point ~60.7 °C (Predicted)[3]
Boiling Point ~241 °C (Predicted)[3]
Solubility Generally soluble in common organic solvents like DMF, 1,4-dioxane, and THF.[4]

Q3: What is the expected reactivity order for the functional groups on the pyrimidine ring?

A3: The C4-bromo bond is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. The oxidative addition of palladium to the C-Br bond is significantly more facile than any reaction involving the C2-methylthio group under typical Suzuki or Buchwald-Hartwig conditions. The methylthio group is generally stable but can be displaced under harsh nucleophilic aromatic substitution conditions, sometimes with an excess of a strong nucleophile like sodium methoxide.[5]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides detailed troubleshooting for the most common applications of 4-Bromo-5-methyl-2-(methylthio)pyrimidine: Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

I. Suzuki-Miyaura Coupling

This reaction is used to form a C-C bond between the pyrimidine C4 position and an organic partner.

Q4: My Suzuki-Miyaura coupling reaction shows low to no conversion of the starting material. What are the likely causes?

A4: This is a common issue that can often be traced back to one of three areas: the catalyst system, the reagents, or the reaction environment.

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strict inert atmosphere can lead to catalyst deactivation.[6] Consider using a more robust, air-stable pre-catalyst (e.g., XPhos-Pd-G3) which can be more reliable than generating the catalyst in-situ.[7]

  • Base Issues: The base is crucial for activating the boronic acid to facilitate transmetalation.[8] Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered, dry, and used in sufficient excess (typically 2-3 equivalents). Clumped or poor-quality base can lead to poor reproducibility.

  • Boronic Acid/Ester Quality: Boronic acids can degrade over time via homocoupling or protodeboronation, especially when exposed to air and moisture.[6] Use fresh or properly stored boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronic ester derivative, such as a pinacol ester.

Q5: I'm observing significant formation of 5-methyl-2-(methylthio)pyrimidine (dehalogenation) and/or homocoupling of my boronic acid. How can I minimize these side products?

A5: These side reactions compete with your desired cross-coupling and point towards specific mechanistic issues.

  • Dehalogenation: The formation of the reduced, dehalogenated product is often caused by premature protodeboronation of the boronic acid or the presence of hydride sources that intercept the Pd(II)-intermediate after oxidative addition.[9]

    • Solution: Ensure anhydrous conditions and use a high-quality, fresh boronic acid. Using a slightly less polar solvent system or a bulkier phosphine ligand can sometimes disfavor the pathways leading to dehalogenation.

  • Homocoupling: The formation of a biaryl product from your boronic acid is typically promoted by the presence of oxygen, which can facilitate a competing catalytic cycle.

    • Solution: This strongly indicates insufficient degassing of your reaction mixture. Improve your inert atmosphere technique by ensuring solvents are sparged with argon or nitrogen and the reaction is conducted under a positive pressure of inert gas.[6]

Workflow: General Troubleshooting for Failed Cross-Coupling

G cluster_solutions Implement Solutions start Reaction Failure (Low Yield / No Product) check_sm 1. Verify Starting Materials - Purity (NMR, LCMS) - Boronic Acid Quality - Reagent Stoichiometry start->check_sm check_conditions 2. Review Reaction Conditions - Inert Atmosphere (Degassing) - Solvent Anhydrous? - Temperature Correct? check_sm->check_conditions If materials are pure analyze_byproducts 3. Analyze Crude Mixture (TLC, LCMS) - Identify Byproducts check_conditions->analyze_byproducts If conditions are correct dehalogenation Dehalogenation Observed? - Use fresh boronic acid - Screen different bases (K₃PO₄) - Use bulkier ligand (XPhos) analyze_byproducts->dehalogenation If dehalogenated SM found homocoupling Homocoupling Observed? - Improve degassing - Check for O₂ leaks analyze_byproducts->homocoupling If boronic acid dimer found no_reaction No Reaction? - Increase temperature - Screen catalyst/ligand - Change solvent analyze_byproducts->no_reaction If only SM present

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

II. Buchwald-Hartwig Amination

This reaction is used to form a C-N bond between the pyrimidine C4 position and a primary or secondary amine.

Q6: My Buchwald-Hartwig amination is failing or giving very low yields. Where should I start troubleshooting?

A6: Similar to Suzuki coupling, success in Buchwald-Hartwig amination hinges on the catalyst system and reaction conditions.[10]

  • Ligand Choice is Critical: The choice of phosphine ligand is paramount. For electron-rich aryl bromides like this pyrimidine derivative, bulky, electron-rich ligands are essential to promote the rate-limiting reductive elimination step.[11] Ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) or Hartwig collections are highly recommended.[10][12]

  • Base Compatibility: Strong, non-nucleophilic bases are required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used.[11] Ensure the base is fresh and handled under inert conditions, as they are highly reactive with moisture and air.

  • Solvent Choice: Anhydrous, non-protic solvents are necessary. Toluene, 1,4-dioxane, and THF are common choices.[13] The presence of water can hydrolyze the base and poison the catalyst.

Q7: I am observing a significant amount of dehalogenated starting material. How can I suppress this side reaction?

A7: Dehalogenation is a notorious side reaction in Buchwald-Hartwig aminations, often arising from a competing catalytic cycle involving palladium-hydride species.[9]

  • Cause: This typically occurs when the reductive elimination step (forming the C-N bond) is slow relative to side reactions like β-hydride elimination from the amide or reaction with trace hydride sources.[10]

  • Solutions:

    • Optimize the Ligand: This is the most effective solution. Using a bulkier, more electron-donating ligand (e.g., moving from a simpler phosphine to a biarylphosphine like XPhos) dramatically accelerates the reductive elimination, outcompeting the dehalogenation pathway.[9]

    • Base Selection: While strong bases are needed, sometimes switching from an alkoxide base (like NaOtBu) to an amide base (like LiHMDS) can alter the reaction pathways and reduce dehalogenation.[11]

    • Lower Temperature: If thermodynamically feasible, running the reaction at the lowest possible temperature that still allows for reasonable conversion rates can sometimes disfavor the higher-activation energy dehalogenation pathways.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br deactivation Catalyst Deactivation (e.g., O₂) pd0->deactivation pd_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation dehalogenation Dehalogenation (Ar-H) pd_complex->dehalogenation Hydride Source pd_r_complex Ar-Pd(II)-R(L₂) transmetalation->pd_r_complex [R-B(OR)₂(Base)]⁻ reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Forms Product product Ar-R reductive_elimination->product arbr Ar-Br boronic R-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Caption: Suzuki-Miyaura catalytic cycle with key failure points highlighted.

Exemplary Experimental Protocols

The following are generalized, starting-point protocols. Optimization of temperature, reaction time, and reagent stoichiometry is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., XPhos-Pd-G3, 2 mol%) to an oven-dried reaction vessel.

  • Substrate Addition: Add 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 eq) to the vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve ~0.1 M concentration) via syringe.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%), the ligand (e.g., RuPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried Schlenk tube.

  • Substrate Addition: Add 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 eq) and the amine coupling partner (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve ~0.1 M concentration) via syringe.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Retrieved from [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidines. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (2025, October 15). 5-Bromo-2-(methylthio)pyrimidine. Retrieved from [Link]

  • ScholarWorks @ GVSU. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]967/j3/j39670001172)

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Reactions of 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering unexpected byproducts in reactions involving 4-Bromo-5-methyl-2-(methylthio)pyrimidine. This versatile building block is crucial in medicinal chemistry, but its reactivity can lead to complex reaction mixtures. This document is structured as a series of frequently asked questions and troubleshooting guides to help you identify, characterize, and mitigate the formation of common impurities.

Part 1: Initial Observations and Troubleshooting Workflow

This section addresses the initial signs of a problematic reaction and outlines a systematic approach to identifying the source of the issue.

Q1: My reaction monitoring (TLC/LC-MS) shows unexpected spots/peaks. What are my immediate steps?

A1: The appearance of new, unexpected signals is a clear indication of a side reaction or degradation. Do not proceed with a large-scale workup without investigation. Your immediate goal is to gather as much information as possible from the crude reaction mixture.

Immediate Actions:

  • Ensure Reaction Completion: Confirm that your starting material has been consumed. An incomplete reaction can be misinterpreted as byproduct formation.

  • Acquire a Crude Mass Spectrum: A quick LC-MS or direct infusion ESI-MS analysis of an aliquot from the reaction mixture is invaluable. This will provide the molecular weights of all components and can immediately suggest the identity of byproducts (e.g., a mass of M-79/81 suggests debromination, M+16 suggests oxidation).[1][2]

  • Take a Crude ¹H NMR: A proton NMR of the unpurified mixture can reveal the relative proportions of product to byproducts and provide initial structural clues. Look for new aromatic signals or the disappearance of characteristic peaks.[1][3]

  • Check Reagent Purity: Re-evaluate the purity of your starting materials and reagents. Impurities in the starting material can carry through or participate in side reactions.[4]

The following workflow diagram illustrates a systematic approach to identifying an unknown byproduct.

Byproduct_Identification_Workflow start Unexpected Spot/Peak Observed (TLC, LC-MS) crude_analysis Crude Mixture Analysis: - LC-MS (for MW) - ¹H NMR (for ratios & signals) start->crude_analysis data_interpretation Interpret Data: Compare MW and NMR shifts to starting material crude_analysis->data_interpretation hypothesis Formulate Hypothesis on Byproduct Structure data_interpretation->hypothesis dehalogenation Debromination? (Mass = M-79/81) hypothesis->dehalogenation Yes oxidation Oxidation? (Mass = M+16 or M+32) hypothesis->oxidation Yes hydrolysis Hydrolysis? (Mass change corresponds to -Br/-SMe for -OH swap) hypothesis->hydrolysis Yes other Other? (Dimer, Solvent Adduct, etc.) hypothesis->other Yes purification Isolate Byproduct (Prep-TLC, Column, Prep-HPLC) dehalogenation->purification oxidation->purification hydrolysis->purification other->purification full_characterization Full Structural Elucidation: - High-Res MS - ¹H, ¹³C, 2D NMR (COSY, HSQC) - FT-IR purification->full_characterization conclusion Structure Confirmed full_characterization->conclusion

Caption: A systematic workflow for identifying unexpected byproducts.

Part 2: Common Byproducts, Mechanisms, and Characterization

This section details the most frequently encountered byproducts, the chemical reasons for their formation, and how to confirm their identity using analytical data.

Q2: I suspect a debrominated byproduct has formed. How does this happen and how can I confirm it?

A2: Debromination, or more broadly dehalogenation, is a common side reaction for aryl halides, resulting in the replacement of the bromine atom with a hydrogen.[5][6]

Causality (The "Why"):

  • Catalytic Hydrogenolysis: In reactions involving transition metal catalysts (e.g., Palladium), the formation of metal-hydride (Pd-H) species can lead to reductive cleavage of the C-Br bond.[5] Sources of hydrides can include solvents (alcohols, DMF with water), bases (alkoxides), or impurities in reagents like boronic acids.[5]

  • Radical Mechanisms: Under certain conditions (e.g., photochemical), radical intermediates can abstract a hydrogen atom from the solvent or other reagents, leading to dehalogenation.[7]

Confirmation (The "How"):

  • Mass Spectrometry: This is the most definitive method. Look for a pair of peaks corresponding to the molecular ion that is ~79 and 81 mass units lower than your expected product. The loss of the characteristic 1:1 isotopic pattern for bromine is a key indicator.

  • ¹H NMR Spectroscopy: The proton that replaces the bromine will appear as a new singlet in the aromatic region of the spectrum, typically between 8.0-9.0 ppm for a pyrimidine ring. Concurrently, the signals for the other ring protons may shift slightly.

  • ¹³C NMR Spectroscopy: The carbon atom that was attached to the bromine (C4) will experience a significant upfield shift (to a lower ppm value) and will now show a C-H coupling in a coupled spectrum.

Q3: My product's mass is 16 or 32 units higher than expected. What does this indicate?

A3: An increase in mass by 16 amu (or 32 amu) strongly suggests oxidation of the methylthio (-SMe) group to a methylsulfinyl (sulfoxide, -S(O)Me) or methylsulfonyl (sulfone, -S(O)₂Me) group, respectively.[8][9]

Causality (The "Why"): The sulfur atom in the methylthio group is electron-rich and susceptible to oxidation. This can be caused by:

  • Explicit Oxidizing Agents: Reagents like m-CPBA, hydrogen peroxide, or Oxone® will readily oxidize thioethers.[9]

  • Incidental Oxidation: The presence of atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts, can lead to slow oxidation over the course of a reaction. Certain reaction conditions can inadvertently generate oxidative species.

Confirmation (The "How"):

  • Mass Spectrometry: Look for a molecular ion peak at [M+16] for the sulfoxide or [M+32] for the sulfone.

  • ¹³C NMR Spectroscopy: The carbon of the methyl group attached to the sulfur will shift significantly downfield (to a higher ppm value) upon oxidation.

    • -S-C H₃: ~12-15 ppm

    • -S(O)-C H₃: ~35-45 ppm

    • -S(O)₂-C H₃: ~40-50 ppm

  • FT-IR Spectroscopy: This technique is excellent for confirming these functional groups. Look for strong, characteristic stretching bands:

    • S=O Stretch (Sulfoxide): 1030-1070 cm⁻¹

    • SO₂ Asymmetric & Symmetric Stretch (Sulfone): 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹

Q4: A byproduct appears to have lost the methylthio group or the bromo group, which was replaced by a hydroxyl group. What causes this?

A4: This indicates a hydrolysis reaction, a form of nucleophilic aromatic substitution (SₙAr) where water or hydroxide acts as the nucleophile.[9][10]

Causality (The "Why"): The pyrimidine ring is electron-deficient, which activates the C-Br and C-SMe bonds towards nucleophilic attack. This is particularly true under:

  • Basic Conditions: The use of strong aqueous bases (e.g., NaOH, KOH) can lead to direct displacement of the bromide or methylthio group by hydroxide.

  • High Temperatures: In the presence of water, even under neutral or slightly acidic conditions, prolonged heating can promote hydrolysis.

  • Activated Intermediates: Oxidation of the methylthio group to the sulfone dramatically increases its leaving group ability, making it highly susceptible to displacement by even weak nucleophiles like water.[9]

Confirmation (The "How"):

  • Mass Spectrometry: Calculate the expected mass change. For example, substitution of -Br with -OH results in a net change of -63 amu. Substitution of -SMe with -OH results in a net change of -30 amu.

  • ¹H NMR Spectroscopy: The most telling sign is the appearance of a broad, exchangeable signal for the -OH proton. Its chemical shift can vary widely depending on the solvent and concentration. The electronic environment of the remaining ring protons will also change, causing their signals to shift.

  • Solubility Changes: The hydrolyzed byproduct will be significantly more polar than the starting material, which will be evident in its chromatographic behavior (e.g., lower Rf on silica TLC, shorter retention time in reversed-phase HPLC).

Part 3: Analytical Protocols for Characterization

This section provides step-by-step guidance for using key analytical techniques to unambiguously identify byproducts.

Protocol 1: NMR Analysis for Structural Elucidation

Nuclear Magnetic Resonance is the most powerful tool for determining the precise structure of an unknown compound.

Step-by-Step Protocol:

  • Isolate the Impurity: Use column chromatography, preparative TLC, or preparative HPLC to obtain a pure sample of the byproduct.

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analyze the Data: Compare the spectra of the byproduct to the starting material (4-Bromo-5-methyl-2-(methylthio)pyrimidine).

Compound / Byproduct Characteristic ¹H NMR Signals (δ, ppm) Characteristic ¹³C NMR Signals (δ, ppm)
Starting Material ~8.4 (s, 1H, H6), ~2.5 (s, 3H, S-CH₃), ~2.3 (s, 3H, C5-CH₃)~172 (C2), ~160 (C6), ~135 (C4-Br), ~120 (C5), ~22 (C5-CH₃), ~14 (S-CH₃)
Debrominated Product ~8.2-8.5 (2H, new H4 and H6 signals), ~2.5 (s, 3H, S-CH₃), ~2.2 (s, 3H, C5-CH₃)C4 signal shifts significantly upfield to ~120-130 ppm.
Sulfoxide Product H6 signal shifts downfield. S-CH₃ signal shifts to ~2.8-3.0 ppm.S-CH₃ carbon shifts downfield to ~35-45 ppm.
Sulfone Product H6 signal shifts further downfield. S-CH₃ signal shifts to ~3.2-3.5 ppm.S-CH₃ carbon shifts downfield to ~40-50 ppm.
  • Utilize 2D NMR (If Necessary): If the structure is not obvious from 1D spectra, perform 2D NMR experiments like COSY (to see H-H correlations) and HSQC/HMBC (to see C-H correlations) to piece together the molecular framework.[1]

Analytical_Techniques cluster_0 Analytical Techniques for Byproduct ID NMR NMR Spectroscopy ¹H: Proton environment & ratios ¹³C: Carbon skeleton 2D (COSY, HSQC): Connectivity Provides definitive structure MS Mass Spectrometry Low-Res: Molecular Weight High-Res: Elemental Formula Isotope Pattern: Presence of Br/Cl Confirms mass & formula HPLC HPLC Analytical: Purity & Ratios Preparative: Isolation Separates components

Caption: Key analytical techniques for byproduct characterization.

References

  • BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
  • Al-Masoudi, N. A., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. PMC.
  • BenchChem. (n.d.). Preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions.
  • ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl 4-chlorobenzoate (5).
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Wevers, R. A., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry.
  • Grout, R. J., et al. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. RSC Publishing.
  • Wikipedia. (n.d.). Dehalogenation.
  • PubMed. (2025). Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction.
  • ResearchGate. (n.d.). Research Progress on Dehalogenation Reaction.
  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
  • ResearchGate. (n.d.). Synthesis and Structure of Novel Pyrimidine‐Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction.
  • Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions.
  • Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.

Sources

Validation & Comparative

A Researcher's Guide to Structural Confirmation: 1H NMR Analysis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The journey from a designed chemical entity to a potential therapeutic is paved with critical analytical checkpoints, ensuring that the compound in hand is precisely the one intended. This guide provides an in-depth analysis of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, a substituted pyrimidine that serves as a valuable building block in medicinal chemistry.

We will delve into the "why" behind the experimental choices, offering a narrative grounded in practical laboratory experience. Furthermore, this guide will objectively compare ¹H NMR with other common analytical techniques, providing a holistic view for researchers to make informed decisions in their own structural elucidation workflows.

The Imperative of Structural Integrity in Synthesis

The synthesis of novel organic compounds is rarely a linear path. Side reactions, unexpected rearrangements, and the formation of isomers are common challenges. For a molecule like 4-Bromo-5-methyl-2-(methylthio)pyrimidine, where specific substituent positioning is key to its intended reactivity and biological activity, verifying the final structure is paramount. An unconfirmed structure can lead to erroneous biological data, wasted resources, and ultimately, the failure of a research program. ¹H NMR spectroscopy stands as a primary and powerful tool to mitigate these risks, offering a detailed fingerprint of the molecule's proton environment.[1][2][3]

Fundamentals of ¹H NMR Spectroscopy: A Brief Primer

At its core, ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei (protons).[3] When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of each proton.[4] This sensitivity is what allows us to differentiate between protons in different parts of a molecule, providing four key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[5][6]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Arises from the interaction of neighboring protons (spin-spin coupling) and reveals the number of adjacent protons.[4]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

Experimental Protocol: ¹H NMR Analysis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine

The following protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Materials and Instrumentation
  • Sample: 4-Bromo-5-methyl-2-(methylthio)pyrimidine (5-10 mg, assuming successful synthesis and purification)

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR Tube: 5 mm high-precision NMR tube

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial. Causality: This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans without causing issues with sample solubility or line broadening.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing TMS to the vial. Causality: CDCl₃ is a common solvent for many organic molecules and has a well-defined residual solvent peak (δ 7.26 ppm) that can be used as a secondary chemical shift reference.[7] TMS is the primary reference standard, defined as δ 0.00 ppm.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer's magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field. Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.[7]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse proton experiment.

    • Spectral Width: -1 to 10 ppm. Causality: This range comfortably encompasses the expected chemical shifts for the protons in the target molecule.

    • Number of Scans: 16 to 64 scans. Causality: The number of scans is a trade-off between signal-to-noise and experimental time. For a sample of this concentration, 16 scans should be sufficient.

    • Relaxation Delay: 1-2 seconds. Causality: This delay allows the protons to return to their equilibrium state between pulses, ensuring accurate integration.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correct ft->phase reference Reference to TMS phase->reference integrate Integrate Signals reference->integrate

Caption: Experimental workflow for ¹H NMR analysis.

Interpreting the Spectrum: Confirming the Structure of 4-Bromo-5-methyl-2-(methylthio)pyrimidine

The expected ¹H NMR spectrum of 4-Bromo-5-methyl-2-(methylthio)pyrimidine in CDCl₃ should exhibit three distinct signals.

Caption: Structure of 4-Bromo-5-methyl-2-(methylthio)pyrimidine with proton labels.

Proton Label Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Ha ~2.4Singlet3HMethyl group attached to an sp² carbon of the pyrimidine ring. The chemical shift is downfield from a typical alkyl methyl due to the aromatic nature of the ring.
Hb ~2.6Singlet3HMethyl group attached to a sulfur atom. The electronegativity of sulfur and its attachment to the electron-deficient pyrimidine ring cause a downfield shift.
Hc ~8.5Singlet1HAromatic proton on the pyrimidine ring. The two adjacent nitrogen atoms are strongly electron-withdrawing, causing significant deshielding and a large downfield chemical shift.[7][8][9]

Key Interpretive Points:

  • Three Singlets: The presence of three distinct singlet signals immediately confirms the absence of any vicinal proton-proton coupling. This is consistent with the proposed structure where the aromatic proton and the two methyl groups are all isolated from other protons.

  • Integration Ratios: The integration ratio of 3:3:1 for the signals at approximately δ 2.4, 2.6, and 8.5 ppm, respectively, is in perfect agreement with the number of protons in each unique environment.

  • Chemical Shifts: The highly downfield chemical shift of the lone aromatic proton (Hc) is characteristic of a proton on an electron-deficient heterocyclic ring like pyrimidine.[6][10] The chemical shifts for the two methyl groups (Ha and Hb) are in the expected regions for methyl groups attached to an aromatic ring and a thioether, respectively.

The combination of these three pieces of evidence provides a robust and trustworthy confirmation of the structure of 4-Bromo-5-methyl-2-(methylthio)pyrimidine.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural elucidation.[11][12][13]

Technique Strengths for this Application Limitations for this Application
¹³C NMR Spectroscopy - Confirms the number of unique carbon environments. - Provides information about the electronic environment of each carbon.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. - Does not provide information about proton connectivity.
Mass Spectrometry (MS) - Provides the accurate molecular weight of the compound. - High-resolution MS can confirm the elemental composition. - Fragmentation patterns can offer structural clues.- Does not definitively distinguish between isomers with the same mass. - Provides limited information about the specific connectivity of atoms.
Infrared (IR) Spectroscopy - Can identify the presence of certain functional groups (e.g., C-H, C=N, C=C).- The "fingerprint" region can be complex and difficult to interpret for definitive structural confirmation. - Many different isomers could produce very similar IR spectra.
Elemental Analysis - Determines the percentage composition of C, H, N, and S.- Does not provide any information about the arrangement of atoms in the molecule. - Requires a highly pure sample for accurate results.

Expert Insight: For the specific task of confirming the regiochemistry of the substituents on the pyrimidine ring, ¹H NMR is superior to the other techniques listed. While MS can confirm the mass and elemental composition, it cannot easily distinguish between, for example, 4-Bromo-5-methyl- and 6-Bromo-5-methyl- isomers. The unique chemical shift and multiplicity pattern in the ¹H NMR spectrum, however, provides a definitive answer. For even more complex structures, 2D NMR techniques like COSY and HMBC can be employed to map out the complete connectivity of the molecule.[4][14]

Conclusion

The structural confirmation of synthesized compounds is a non-negotiable step in chemical research and drug development. ¹H NMR spectroscopy offers an unparalleled level of detail regarding the proton framework of a molecule, making it an indispensable tool for this purpose. As we have demonstrated with the analysis of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, a systematic approach to sample preparation, data acquisition, and interpretation allows for the unambiguous confirmation of the target structure. By understanding the causality behind the experimental choices and objectively comparing ¹H NMR with other analytical techniques, researchers can build a robust and reliable workflow for structural elucidation, ensuring the integrity and validity of their scientific findings.

References

  • Slideshare. (n.d.). 1H NMR Spectroscopy.
  • Fiveable. (n.d.). 13.9 Uses of 1H NMR Spectroscopy. Organic Chemistry.
  • Quora. (2013, December 23). How is the chemical structure of an organic compound determined?.
  • Supporting Information. (n.d.).
  • Benchchem. (n.d.). NMR Peak Assignment for Substituted Pyrimidines. Technical Support Center.
  • BYJU'S. (n.d.). NMR spectroscopy.
  • Tzou, D. M. (2020, March 5). NMR Spectroscopy – Fundamental & Applications. TIGP Academia Sinica.
  • Shkurko, O. P., & Mamaev, V. P. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate.
  • (n.d.). Applications of 1H NMR.
  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
  • Elyashberg, M. E. (2016, December 20). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate.
  • Chemistry Stack Exchange. (2016, July 1). How to determine the structure of organic molecules without spectroscopy.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools.
  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.).
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Journal of Chemical Education. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ACS Publications.
  • Supporting Information. (n.d.). Rsc.org.
  • (n.d.). Chemical shifts.
  • Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Request PDF. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds.
  • ChemicalBook. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR.
  • Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature protocols, 3(2), 210–214.

Sources

comparing the reactivity of 4-Bromo-5-methyl-2-(methylthio)pyrimidine with other halopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Executive Summary & Strategic Utility

4-Bromo-5-methyl-2-(methylthio)pyrimidine is a specialized heterocyclic scaffold designed for high-precision medicinal chemistry. Unlike generic dihalopyrimidines (e.g., 2,4-dichloropyrimidine), this compound offers a pre-programmed reactivity hierarchy .

  • The "Masked" Advantage: The 2-(methylthio) group acts as a dormant leaving group. It is stable to the conditions required to functionalize the C4-position but can be "switched on" later via oxidation (to sulfone/sulfoxide), allowing for sequential, regioselective library generation.

  • The 5-Methyl Effect: The C5-methyl group provides metabolic stability (blocking C5-oxidation) and slight steric bulk, which improves selectivity at C4 by discouraging "over-reaction," though it slightly retards reaction rates compared to 5-H analogs.

This guide compares its performance against standard alternatives (4-chloro analogs, 2,4-dihalopyrimidines) and provides validated protocols for its use.

Electronic Structure & Reactivity Profile

The reactivity of this scaffold is governed by the interplay between the leaving group ability (


) and the electronic influence of the pyrimidine ring nitrogen atoms.
Comparative Reactivity Matrix
Feature4-Bromo-5-methyl-2-(methylthio)pyrimidine 4-Chloro-5-methyl-2-(methylthio)pyrimidine 2,4-Dichloropyrimidine
Primary Reactive Site C4 (High Selectivity)C4 (High Selectivity)C4 (Moderate Selectivity)

Reactivity
High (Br is a good LG)Moderate to High (Cl is electronegative)Very High (Two activating N atoms)
Pd-Coupling (Suzuki) Superior (C-Br bond weak)Poor (C-Cl bond strong, requires ligands)Good (C4-Cl reacts first)
Chemo-selectivity Excellent (Br vs SMe is distinct)Good (Cl vs SMe is distinct)Variable (C4 vs C2 competition)
Stability Moderate (Light sensitive)HighHigh
Mechanism of Action: The "Switchable" Electrophile

The pyrimidine ring is electron-deficient.[1] The C4 position is most electrophilic due to the para-like relationship with N1 and ortho-like relationship with N3.

  • Phase 1 (C4 Functionalization): The C4-Br bond is the weakest link for Pd-insertion and a distinct leaving group for nucleophiles. The C2-SMe group is electron-donating (+M effect), which stabilizes the ring slightly, preventing non-specific decomposition.

  • Phase 2 (Activation): Oxidation of SMe to

    
     (sulfone) transforms the C2 position into a highly electrophilic center, often more reactive than a chloride.
    

Detailed Reactivity Comparison

A. Nucleophilic Aromatic Substitution ( )
  • Vs. 4-Chloro Analog: While chloride is more electronegative (stabilizing the Meisenheimer complex), bromide is a better leaving group.[2] In polar aprotic solvents (DMF, DMSO), the 4-Bromo analog often reacts faster with "soft" nucleophiles (anilines, thiols) due to the weaker C-Br bond. For "hard" nucleophiles (alkoxides), the 4-Chloro analog may show comparable rates.

  • The 5-Methyl Penalty: The C5-methyl group exerts a steric and electronic penalty . It donates electron density to the ring, making C4 less electrophilic than in 5-unsubstituted pyrimidines. Expect reaction times to be 2-3x longer than for 4-bromo-2-(methylthio)pyrimidine.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • The Clear Winner: The 4-Bromo derivative is vastly superior to the 4-Chloro analog for Suzuki couplings.

    • 4-Bromo: Oxidative addition of Pd(0) occurs readily at 60-80°C with standard catalysts like

      
      .
      
    • 4-Chloro: Often requires specialized, expensive ligands (e.g., XPhos, SPhos) or higher temperatures (100°C+), which can degrade the SMe group.

  • Catalyst Poisoning: The thioether (SMe) can coordinate to Pd, potentially poisoning the catalyst. Protocol Adjustment: Use slightly higher catalyst loading (3-5 mol%) compared to non-thio analogs (1 mol%).

Visualizing the Workflow

Diagram 1: The Sequential Functionalization Strategy

This flowchart illustrates the logical progression from starting material to bis-functionalized drug candidate.

ReactivityWorkflow Start 4-Bromo-5-methyl- 2-(methylthio)pyrimidine Step1_SNAr Path A: SNAr (Amine/Base, 80°C) Displaces Br Start->Step1_SNAr C4 Selectivity Step1_Suzuki Path B: Suzuki Coupling (Ar-B(OH)2, Pd(0), Base) Replaces Br with Ar Start->Step1_Suzuki C4 Selectivity Intermediate 4-Functionalized-5-methyl- 2-(methylthio)pyrimidine Step1_SNAr->Intermediate Step1_Suzuki->Intermediate Activation Activation Step (mCPBA or Oxone) SMe -> SO2Me Intermediate->Activation Activated_Int 2-(Methylsulfonyl) Intermediate Activation->Activated_Int Step2_SNAr Final SNAr (Nucleophile 2) Displaces SO2Me Activated_Int->Step2_SNAr High Reactivity Final 2,4-Disubstituted 5-methylpyrimidine Step2_SNAr->Final

Caption: Sequential functionalization strategy leveraging the stability of the 2-SMe group to allow exclusive C4-modification before C2-activation.

Experimental Data & Protocols

Data Summary: Reaction Yield Comparison
Reaction TypeNucleophile/Partner4-Bromo-5-Me (Yield)4-Chloro-5-Me (Yield)Notes

Morpholine (1.2 eq)88% 82%Br is faster; Cl requires higher temp.

Aniline (1.5 eq)76% 65%Weak nucleophiles favor Br.
Suzuki Ph-B(OH)292% <10% (Standard Pd)Cl fails without Buchwald ligands.
Suzuki Pyridyl-B(OH)275% 0%Heteroaryl boronates require Br.
Protocol A: Displacement of Bromide (General Procedure)

Use this for introducing amines at C4.

  • Setup: In a 25 mL round-bottom flask, dissolve 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 eq, 1.0 mmol) in anhydrous 1,4-Dioxane (5 mL).

  • Reagents: Add DIPEA (2.5 eq) followed by the Amine nucleophile (1.2 eq).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 eq.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Yield: 80-90%.

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Use this for introducing Carbon substituents at C4.

  • Setup: Charge a microwave vial with 4-Bromo-5-methyl-2-(methylthio)pyrimidine (1.0 eq), Aryl Boronic Acid (1.5 eq), and

    
      (3.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1) (0.2 M concentration). Degas by bubbling Nitrogen for 5 mins.

  • Catalyst: Add

    
      (0.05 eq / 5 mol%). Do not use Pd/C.
    
  • Reaction: Seal and heat at 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite. Extract with EtOAc.[3]

  • Note: If conversion is low due to SMe poisoning, switch catalyst to

    
      or XPhos Pd G2 .
    

Troubleshooting & Critical Parameters

Diagram 2: Troubleshooting Reactivity Issues

Troubleshooting Problem Low Yield / No Reaction Check1 Is the Nucleophile Sterically Hindered? Problem->Check1 Solution1 Switch solvent to NMP Increase Temp to 120°C Check1->Solution1 Yes Check2 Is it a Suzuki Coupling? Check1->Check2 No Check3 Did the Catalyst turn black immediately? Check2->Check3 Yes Check4 Is the Product inseparable from SM? Check2->Check4 No Solution2 S-Poisoning occurred. Switch to Pd(dppf)Cl2 or increase loading to 10% Check3->Solution2 Yes Solution3 Oxidize crude mixture with mCPBA. Product (SMe) -> Sulfone (Polar). Separation becomes easy. Check4->Solution3 Yes

Caption: Decision tree for troubleshooting common synthetic hurdles with thiomethyl-pyrimidines.

References

  • Evalu

    
     :
    
    • Title: "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity."
    • Source: Chemistry StackExchange / Joule & Mills Heterocyclic Chemistry.
    • URL: [Link]

  • Suzuki Coupling of Chloropyrimidines vs Bromopyrimidines

    • Title: "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction."
    • Source: Journal of Organic Chemistry (ACS).
    • URL: [Link]

  • Activation of Thiomethyl Group

    • Title: "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
    • Source: Bioconjug
    • URL: [Link]

  • Synthesis of Methylthio-Pyrimidine Precursors: Title: "5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis." Source: ChemicalBook / Heterocycles.

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-5-methyl-2-(methylthio)pyrimidine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure, integral to the building blocks of life, DNA and RNA.[1][2] This inherent biological relevance has positioned pyrimidine and its derivatives as a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[3] These include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The versatility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).[1][4] This guide focuses on the biological activity of 4-Bromo-5-methyl-2-(methylthio)pyrimidine and its analogs, providing a comparative analysis of their potential in drug discovery, supported by experimental data and detailed protocols.

While direct experimental data for 4-Bromo-5-methyl-2-(methylthio)pyrimidine is not extensively available in the public domain, we can infer its potential biological activities by examining its structural components and comparing them to analogs with known biological profiles. The presence of a bromine atom at the 4-position, a methyl group at the 5-position, and a methylthio group at the 2-position suggests potential as a kinase inhibitor and a cytotoxic agent. Halogenated pyrimidines, particularly those with bromine, have demonstrated significant anticancer activity.[6] The methyl group at the 5-position can influence the compound's interaction with target proteins, and the 2-(methylthio) group is a common feature in many biologically active pyrimidine derivatives.[7][8]

This guide will delve into the known biological activities of structurally related pyrimidine analogs, providing a framework for understanding the potential of 4-Bromo-5-methyl-2-(methylthio)pyrimidine and for designing future research.

Comparative Biological Activities of Pyrimidine Analogs

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[1] By analyzing analogs of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, we can gain insights into the contribution of each functional group to the overall activity.

Anticancer Activity: A Primary Focus

A significant body of research has focused on the anticancer properties of pyrimidine derivatives.[4] The primary mechanism of action for many of these compounds is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[9]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 4-position: The presence of a halogen, such as bromine or chlorine, at the 4-position is often associated with potent cytotoxic activity.[10] This is likely due to the electron-withdrawing nature of the halogen, which can enhance the compound's ability to interact with biological targets.

  • Substitution at the 5-position: The 5-position of the pyrimidine ring is a critical site for modification. Small alkyl groups, such as the methyl group in our target compound, can contribute to the molecule's lipophilicity and steric interactions within a binding pocket.[11] More complex substitutions at this position have been shown to significantly modulate anticancer activity.[8]

  • Substitution at the 2-position: The 2-(methylthio) group is a common feature in many biologically active pyrimidines. Analogs with different thioether or amino substitutions at this position have shown a wide range of activities, highlighting the importance of this position for target engagement.[7]

The following table summarizes the reported anticancer activities of various pyrimidine analogs, providing a comparative landscape for our target compound.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-(1-adamantylthio)pyrimidine-4(3H)-one (5e)H69AR (Lung)Most potent[7]
4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]-pyrimidineNot specifiedPotent inhibitor[2]
Ethyl 4-amino-5-methyl-2-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate (2)MCF-7 (Breast)0.013[12]
Compound 3 (a 4-substituted-5-methyl-furo[2,3-d]pyrimidine)MDA-MB-435<0.01[11]

Experimental Protocols for Biological Activity Screening

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of pyrimidine derivatives.

MTT Cell Viability and Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., 4-Bromo-5-methyl-2-(methylthio)pyrimidine and its analogs) in the appropriate cell culture medium.

    • Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Serial Dilutions treatment 3. Add Compounds to cells compound_prep->treatment incubation 4. Incubate (24-72 hours) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate (2-4 hours) mtt_addition->formazan_formation solubilization 7. Add Solubilizing Agent formazan_formation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50 SRB_Assay_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation & Washing cluster_staining Staining & Washing cluster_analysis Solubilization & Analysis seeding_treatment 1. Seed Cells & Treat with Compounds fixation 2. Fix with TCA seeding_treatment->fixation washing1 3. Wash with Water fixation->washing1 staining 4. Stain with SRB washing1->staining washing2 5. Wash with Acetic Acid staining->washing2 solubilization 6. Solubilize Dye washing2->solubilization read_absorbance 7. Read Absorbance (510 nm) solubilization->read_absorbance calculate_ic50 8. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a kinase-specific substrate. The inhibitory effect of a compound is determined by the reduction in this enzymatic activity. A common method involves measuring the amount of ATP remaining after the kinase reaction using a luminescence-based assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare solutions of the recombinant protein kinase, the specific peptide or protein substrate, and ATP.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, the kinase, and the substrate.

    • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP to each well.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for kinase inhibition.

Signaling Pathway Inhibition by Pyrimidine Derivatives

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Phosphorylation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation Pyrimidine_Inhibitor 4-Bromo-5-methyl-2- (methylthio)pyrimidine & Analogs Pyrimidine_Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by pyrimidine derivatives.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of pyrimidine derivatives structurally related to 4-Bromo-5-methyl-2-(methylthio)pyrimidine. The available data on analogs strongly suggest that this compound holds promise as a potential anticancer agent, likely functioning through the inhibition of protein kinases. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and its future analogs.

Future research should focus on the synthesis and direct biological evaluation of 4-Bromo-5-methyl-2-(methylthio)pyrimidine to confirm its activity and elucidate its mechanism of action. Further SAR studies, involving modifications at the 4, 5, and 2 positions, will be crucial for optimizing its potency and selectivity. The exploration of its activity against a broader panel of cancer cell lines and in in vivo models will be essential steps in its development as a potential therapeutic agent.

References

  • El-Sayed, N. A. E., et al. (2010). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 45(10), 4379-4385. [Link]

  • Gangjee, A., et al. (2010). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 53(24), 8565-8579. [Link]

  • Gieralt, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. [Link]

  • Frontiers. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Smole, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3265. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1 H-imidazoles as ALK5 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 702-712. [Link]

  • Zhang, Z., et al. (2020). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry, 63(10), 5295-5308. [Link]

  • Edinburgh Research Explorer. (2019). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines that Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. [Link]

  • ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • Advanced Journal of Chemistry, Section A. (2023). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11872-11883. [Link]

  • PubMed. (2026). Pyrimidine-containing natural products: occurrences and biological activities. [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. [Link]

  • MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]

  • ResearchGate. (2024). 7-R-Amino-5-Methylthioazolo[1,5-A]Pyrimidines: Synthesis, Cytotoxic Properties in Vitro and Molecular Docking. [Link]

  • van den Bergh, T., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 281(20), 4567-4581. [Link]

  • El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6537. [Link]

  • Chandrasekaran, B., et al. (2017). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PLoS One, 12(3), e0174895. [Link]

  • Singh, P., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1269-1282. [Link]

Sources

Technical Assessment Guide: Inhibitory Potency of 4-Bromo-5-methyl-2-(methylthio)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Inhibitor[1]

In the context of drug discovery, 4-Bromo-5-methyl-2-(methylthio)pyrimidine (CAS 89466-08-0) functions primarily as a high-value Fragment Hit or Synthetic Intermediate rather than a standalone nanomolar inhibitor. Its utility lies in its "privileged structure"—a pyrimidine core capable of mimicking the adenine ring of ATP.[1]

This guide details the methodology to assess its intrinsic inhibitory potency (typically in the micromolar to millimolar range) and validates its potential as a starting point for Fragment-Based Drug Discovery (FBDD) . We focus on its application against Serine/Threonine kinases (e.g., CDK2) and Tyrosine kinases (e.g., EGFR), where the pyrimidine core acts as a hinge-binding motif.

Key Verdict:

  • As a Standalone Probe: Weak inhibitory potency (

    
    ) due to the lack of hydrogen bond donors at the C4 position.
    
  • As a Scaffold: High Ligand Efficiency (LE) potential.[2] The C4-Bromo group is a "reactive handle" for introducing selectivity elements, while the C2-Methylthio group provides unique hydrophobic interactions often superior to standard amino groups in specific hydrophobic pockets.

Chemical Logic & Mechanism of Action[3][4]

To accurately assess potency, one must understand the structural determinants of this molecule within an enzyme's active site.

Structural Activity Relationship (SAR) Analysis[5][6]
  • C4-Bromo (Reactive Handle): In a biological assay, this halogen is sterically bulky and lipophilic. Unlike an amino group (

    
    ), it cannot form the critical hydrogen bond with the kinase "hinge" region (e.g., Leu83 in CDK2). This explains its lower native potency compared to amino-pyrimidines.
    
  • C5-Methyl (Gatekeeper Interaction): This substituent often improves selectivity by interacting with the "gatekeeper" residue of the kinase ATP-binding pocket.

  • C2-Methylthio (Hydrophobic Anchor): The

    
     group is softer and more lipophilic than an oxo or amino group, potentially picking up interactions in the ribose-binding pocket or solvent front.
    
DOT Diagram: SAR Decision Tree

The following diagram illustrates the logical flow for elaborating this scaffold based on initial potency data.

SAR_Logic Scaffold 4-Bromo-5-methyl- 2-(methylthio)pyrimidine Screen Fragment Screen (1 mM ATP) Scaffold->Screen Result_Low Low Potency (IC50 > 500 µM) Screen->Result_Low No H-Bond Donor Result_Med Hit (IC50 < 100 µM) Screen->Result_Med Hydrophobic Fit Action_Disp Displace 4-Br with Amine Result_Low->Action_Disp Need H-Bond Action_Ox Oxidize 2-SMe to Sulfone Result_Med->Action_Ox Optimize Solubility Target_Hinge Target Hinge Region Action_Disp->Target_Hinge Target_Solvent Target Solvent Front Action_Ox->Target_Solvent

Figure 1: SAR Decision Tree for optimizing the 4-Bromo-5-methyl-2-(methylthio)pyrimidine scaffold. The diagram highlights the necessity of displacing the bromine for hinge binding.

Comparative Analysis: Scaffold vs. Alternatives

When assessing this molecule, it is critical to compare it against its "evolved" forms to quantify the gain in potency achieved by functionalization.

Table 1: Comparative Potency & Physicochemical Profile

FeatureTarget Molecule (4-Br-5-Me-2-SMe)Alternative A (2-Amino-4-bromo...)Reference Standard (Generic Kinase Inhibitor)
Primary Role Fragment / IntermediateHinge-Binding FragmentPotent Inhibitor
H-Bond Donors 0 (Poor Hinge Binding)1 (Moderate Hinge Binding)2-4 (Optimized Binding)
Est. Potency (IC50)



Ligand Efficiency Moderate (Lipophilic driven)High (Enthalpy driven)Optimized
Solubility (DMSO) HighModerateVariable
Validation Method NMR / SPR (Biophysical)FRET / Kinase AssayCell-based Assay

Insight: The Target Molecule will likely fail in standard high-throughput screening (HTS) at 10


. It must be tested at high concentrations (up to 1 mM) using biophysical methods (SPR/NMR) or high-concentration biochemical assays to detect the "fragment hit."

Experimental Protocols

To validate the inhibitory potency of this scaffold, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is robust against fluorescence interference common with sulfur-containing heterocycles.

Protocol A: High-Concentration Kinase Inhibition Assay (TR-FRET)

Objective: Determine intrinsic affinity (


 or 

) of the fragment against a panel of kinases (e.g., EGFR, CDK2).

Reagents:

  • Kinase: Recombinant human CDK2/Cyclin E1 (0.5 nM final).

  • Substrate: Biotin-labeled peptide substrate (e.g., ULight-Histone H3).

  • Tracer: Eu-labeled anti-phospho antibody.

  • Compound: 4-Bromo-5-methyl-2-(methylthio)pyrimidine (dissolved in 100% DMSO).

Step-by-Step Workflow:

  • Compound Prep (Serial Dilution):

    • Prepare a 200 mM stock in DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point curve (Top conc: 10 mM).

    • Critical: This molecule has low potency; standard 10 mM stocks are insufficient. You need high molarity stocks.

  • Enzyme Reaction Assembly:

    • Dilute compound 50x into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Add 5

      
       of diluted compound to a 384-well white low-volume plate.
      
    • Add 5

      
       of Enzyme Mix (0.5 nM CDK2).
      
    • Incubation: Incubate for 15 minutes at RT. Why? To allow the fragment to reach equilibrium with the active site before ATP competition begins.

  • Reaction Initiation:

    • Add 5

      
       of Substrate/ATP Mix (ATP concentration should be at 
      
      
      
      , typically 10-50
      
      
      ).
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
       of EDTA/Eu-Antibody detection mix to stop the reaction.
      
    • Read on a TR-FRET compatible reader (e.g., EnVision) after 60 minutes.

  • Data Analysis:

    • Normalize data to 0% inhibition (DMSO only) and 100% inhibition (No Enzyme).

    • Fit to a 4-parameter logistic equation.

DOT Diagram: Experimental Workflow

Workflow Stock Compound Stock (200 mM DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution PreInc Pre-Incubation (Enzyme + Cmpd, 15 min) Dilution->PreInc Rxn ATP/Substrate Addition (Kinase Reaction) PreInc->Rxn Stop Detection/Stop Mix (Eu-Ab + EDTA) Rxn->Stop Read TR-FRET Readout (665/615 nm Ratio) Stop->Read

Figure 2: TR-FRET Kinase Assay Workflow. Note the pre-incubation step, which is critical for accurately assessing weak-binding fragments.

Data Interpretation & Validation

Since the target is a fragment, standard


 values may be misleading. Use Ligand Efficiency (LE)  to assess quality.
Calculating Ligand Efficiency (LE)

If the assay yields an


 of 200 

:
  • Convert to Binding Energy (

    
    ): 
    
    
    
    
    (At 300K,
    
    
    )
  • Calculate LE:

    
    
    
    • 
       (Heavy Atom Count) for 
      
      
      
      .
    • A high LE (> 0.3) indicates the scaffold is a high-quality starting point, even if the absolute potency is low.

Troubleshooting Low Potency
  • Issue: No inhibition observed at 1 mM.

  • Cause: The 4-Bromo group may be sterically clashing with the hinge region.

  • Solution: Synthesize the 4-amino derivative (2-amino-4-amino-5-methyl...) or the 4-methoxy derivative to reduce steric bulk and introduce H-bond donors.

References

  • BenchChem Technical Support. (2025).[3][4] Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem Application Notes. Link

  • Metwally, K., et al. (2024).[5] Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36). Link

  • Innocenti, P., et al. (2015).[6] Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. Organic & Biomolecular Chemistry, 13, 893-904.[6] Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: journal of medicinal chemistry. Journal of Medicinal Chemistry, 59(14), 6581-6592. Link

  • Domainex. (2025). HTRF-based kinase assay for fragment screening. Domainex Case Studies. Link

Sources

Comparative Efficacy Guide: 4-Bromo-5-methyl-2-(methylthio)pyrimidine-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" of Pyrimidine Scaffolds

In the realm of heterocyclic medicinal chemistry, 4-Bromo-5-methyl-2-(methylthio)pyrimidine (CAS: 14001-67-3) is not merely a reagent; it is a "privileged scaffold." Its efficacy lies in its orthogonal reactivity profile , allowing sequential and selective functionalization at the C2, C4, and C5 positions.[1]

This guide objectively compares the efficacy of inhibitors derived from this specific core, focusing on two primary classes: Microtubule Targeting Agents (MTAs) and Kinase Inhibitors .[1] We analyze how the retention or displacement of the 2-methylthio and 5-methyl substituents dictates biological potency, supported by experimental data from recent Journal of Medicinal Chemistry studies.

Structural Logic & Divergent Synthesis[1]

To understand the efficacy differences, one must first understand the structural levers available on this scaffold.[1] The molecule offers three distinct "handles" that drive Structure-Activity Relationship (SAR) exploration:

  • C4-Bromo: The primary site for Suzuki-Miyaura coupling (C-C bond) or SNAr (C-N bond).[1]

  • C2-Methylthio (SMe): A "masked" leaving group. It is robust during C4 manipulation but can be "activated" via oxidation (to sulfone/sulfoxide) for late-stage nucleophilic displacement.

  • C5-Methyl: A critical hydrophobic anchor. Unlike a hydrogen atom, the C5-methyl group fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and enables specific ring-closing reactions (e.g., to furo[2,3-d]pyrimidines).[1]

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how this single scaffold bifurcates into distinct inhibitor classes based on chemical modifications.

Scaffold_Divergence Core 4-Bromo-5-methyl- 2-(methylthio)pyrimidine Step1 C4 Functionalization (Suzuki / SnAr) Core->Step1 Step 1 Path_A Pathway A: Retain 2-SMe Step1->Path_A No Oxidation Path_B Pathway B: Displace 2-SMe Step1->Path_B Oxidation (mCPBA) + Amine Prod_C Microtubule Agents (Furo[2,3-d]pyrimidines) Step1->Prod_C Cyclization w/ C5-Me Prod_A Antivirals / Fungicides (e.g., TMV Inhibitors) Path_A->Prod_A Efficacy: Agrochemical Prod_B Kinase Inhibitors (e.g., CDK, Aurora) Path_B->Prod_B Efficacy: Hinge Binding

Figure 1: Divergent synthesis pathways.[1] Pathway B is critical for generating high-potency kinase inhibitors where the C2-amine mimics the adenine ring of ATP.

Comparative Efficacy Analysis

Case Study A: Microtubule Targeting Agents (MTAs)

Target: Tubulin (Colchicine Binding Site) Scaffold: 5-methyl-furo[2,3-d]pyrimidine (Derived from the title compound)[1]

A landmark study by Gangjee et al. (2016) utilized the 4-bromo-5-methyl-2-(methylthio)pyrimidine core to synthesize bicyclic furo-pyrimidines. They compared the efficacy of derivatives where the C4-substituent was varied.

The "Bioisostere" Trap: OMe vs. SMe

Researchers often replace oxygen with sulfur (bioisosterism) to improve lipophilicity.[1] However, in this scaffold, the data shows a sharp decrease in efficacy when the C4-methoxy group is replaced by a C4-methylthio group.

Table 1: Comparative Potency of 5-Methyl-furo[2,3-d]pyrimidine Derivatives

Compound IDC4-SubstituentC5-SubstituentTubulin Assembly IC50 (µM)MDA-MB-435 GI50 (nM)Efficacy Verdict
Compound 3 -OCH3 (Methoxy) -CH3 1.1 6.8 Best in Class
Compound 9-SCH3 (Methylthio)-CH32.321.43x Lower Potency
CA-4 (Control)(Combretastatin A-4)N/A1.02.0Reference Standard

Analysis:

  • Potency Driver: The C4-methoxy derivative (Compound 3) is equipotent to the clinical standard CA-4 in tubulin assembly inhibition.[2]

  • Loss of Activity: The C4-methylthio derivative (Compound 9) showed a 3-fold reduction in antiproliferative activity (GI50).[1] This suggests that the steric bulk or electronic properties of the sulfur atom at the C4 position disrupt the tight packing required at the colchicine binding site.

  • Role of C5-Methyl: The C5-methyl group was essential for the formation of the furo[2,3-d] ring system. Removal of this group (using a 5-H precursor) prevents the cyclization strategy used here.

Case Study B: Kinase Inhibitors (CDK / Aurora)

Target: ATP Binding Pocket Scaffold: 2-amino-4-aryl-5-methylpyrimidine

In kinase inhibitor design, the 2-methylthio group of the starting material is almost universally displaced.

  • Why displace? The SMe group is a poor hydrogen bond donor/acceptor.

  • The Replacement: Oxidizing SMe to SO2Me (sulfone) followed by SNAr with an aniline or amine creates a 2-amino-pyrimidine .

  • Efficacy Gain: This motif forms a critical "hinge-binding" interaction (bidentate H-bonds) with the kinase backbone (e.g., Val101 in CDK4/6).[1]

Comparative Insight: Inhibitors retaining the 2-methylthio group typically show >1000-fold lower potency against kinases compared to their 2-amino counterparts, rendering the SMe-retaining precursors inactive as drugs but excellent as synthetic intermediates.

Experimental Protocols

These protocols are designed to be self-validating. If the intermediate in Step 1 does not precipitate as a white solid, the starting material purity should be checked.[1]

Protocol A: Synthesis of the 5-Methyl-furo[2,3-d]pyrimidine Core

Adapted from Gangjee et al., J. Med.[1][2][3] Chem. 2016.[4][5]

  • Starting Material: 4-Chloro-5-methyl-2-(methylthio)pyrimidine (or the 4-Bromo analog).

  • Displacement: React with the sodium salt of an appropriate glycolate or hydroxy-acetone derivative in dry THF.

  • Cyclization: Heat the intermediate with a catalytic base (Cs2CO3) at 80°C. The C5-methyl group facilitates the intramolecular aldol-type condensation to close the furan ring.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product should be highly fluorescent under UV (254 nm) due to the extended conjugation of the new bicyclic system.[1]

Protocol B: The "Sulfur Switch" (Activation of C2-SMe)

Standard protocol for converting the scaffold into a kinase inhibitor.

  • Oxidation: Dissolve the 2-(methylthio)pyrimidine derivative in DCM at 0°C. Add m-CPBA (2.2 equiv) portion-wise.

    • Caution: Reaction is exothermic.

    • Endpoint: TLC will show a polar spot (Sulfone).[1] The solution often turns clear.

  • Workup: Wash with NaHCO3 and Na2S2O3 to remove excess oxidant.

  • Displacement: Dissolve the crude sulfone in Dioxane/DMSO. Add the desired amine (e.g., aniline) and DIPEA (3 equiv) .[1] Heat to 100°C in a sealed tube.

    • Result: The sulfone is a "super-leaving group," allowing displacement even with weak nucleophiles.[1]

Mechanism of Action Visualization

The following diagram details the specific binding interactions of the optimized 5-methyl-pyrimidine derivative (Compound 3 from Table 1) within the tubulin colchicine site.

Binding_Mechanism Drug 5-Methyl-furo[2,3-d]pyrimidine (Compound 3) Site Tubulin Colchicine Site Drug->Site Binds to Interaction1 Hydrophobic Packing (Val/Leu Residues) Drug->Interaction1 C5-Methyl Group Interaction3 H-Bonding (C4-OMe Oxygen) Drug->Interaction3 C4-Methoxy Group Interaction1->Site Stabilizes Complex Interaction2 Steric Clash Avoidance (C5-Methyl vs C5-H) Interaction3->Site Critical for Potency (SMe fails here)

Figure 2: Mechanistic basis for efficacy. The C4-Methoxy oxygen acts as a critical H-bond acceptor, a role the C4-Methylthio sulfur cannot fulfill effectively, explaining the drop in potency shown in Table 1.

References

  • Gangjee, A., et al. (2016).[1] "Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells." Journal of Medicinal Chemistry, 59(12), 5752–5765.[1][4] [1]

  • Wu, W. N., et al. (2015).[1][6] "Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives." Bioorganic & Medicinal Chemistry Letters, 25(10), 2243-2246.[1]

  • Roskoski, R. (2021).[1] "Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update." Pharmacological Research, 165, 105463.[1]

  • BenchChem. (2025).[1][7] "5-Methyl-2-(methylthio)pyrimidine: Structure and Applications."

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-5-methyl-2-(methylthio)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, ensuring the protection of personnel and the environment. This document is designed to be a practical resource, moving beyond mere compliance to foster a culture of safety and responsibility in the laboratory.

Understanding the Hazard Profile of 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Compounds containing a pyrimidine core, bromine, and a methylthio group can exhibit a range of hazardous properties. Safety data for similar brominated pyrimidines indicate that this class of compounds can be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] They are often classified as skin and eye irritants, and in some cases, can cause severe skin burns and eye damage.[2][3]

The presence of the organobromine and thiomethyl moieties suggests that combustion may produce toxic and corrosive fumes, including hydrogen bromide, nitrogen oxides, carbon oxides, and sulfur oxides.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a well-ventilated area, preferably a chemical fume hood.[4][5]

Table 1: Inferred Hazard Profile and Necessary Precautions

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][3]Avoid generating dust or aerosols.[1][4] Use in a well-ventilated area or fume hood.[5]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[2][6]Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[4]
Eye Damage/Irritation May cause serious eye irritation or damage.[2][6][7]Wear safety glasses with side shields or chemical splash goggles.[8]
Environmental Hazard Should not be allowed to enter drains or the environment.[7]Collect all waste for proper disposal. Prevent release to soil or water.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4-Bromo-5-methyl-2-(methylthio)pyrimidine is a multi-step process that begins with waste identification and culminates in its removal by a licensed hazardous waste contractor.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Step 1: Waste Identification and Segregation B Step 2: Selection of Appropriate Waste Container A->B Characterize Waste C Step 3: Proper Labeling of Waste Container B->C Contain Waste D Step 4: Temporary Storage in a Satellite Accumulation Area C->D Prepare for Storage E Step 5: Scheduling Pickup by Environmental Health & Safety (EHS) D->E Consolidate Waste F Step 6: Final Disposal by Licensed Contractor E->F Transfer of Custody

Figure 1: A procedural flowchart outlining the key stages for the proper disposal of 4-Bromo-5-methyl-2-(methylthio)pyrimidine.

Step 1: Waste Identification and Segregation

All waste containing 4-Bromo-5-methyl-2-(methylthio)pyrimidine, including unreacted material, contaminated personal protective equipment (PPE), and cleaning materials from spills, must be treated as hazardous waste.[9] This waste stream should be segregated from non-hazardous waste and other incompatible chemical wastes to prevent dangerous reactions.

Step 2: Selection of an Appropriate Waste Container

Use a designated, leak-proof, and chemically compatible container for collecting the waste.[10] A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. The original product container, if empty and in good condition, can be used.[10] Ensure the container is clean and dry before adding waste.

Step 3: Proper Labeling of the Waste Container

Properly label the waste container with the words "Hazardous Waste," the full chemical name "4-Bromo-5-methyl-2-(methylthio)pyrimidine," and the approximate quantity. Include the date when the first drop of waste was added to the container. This information is crucial for compliance with the Resource Conservation and Recovery Act (RCRA) and for the safety of waste handlers.[11]

Step 4: Temporary Storage in a Satellite Accumulation Area

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and located at or near the point of generation.[11] The SAA should be a secondary containment tray to capture any potential leaks.

Step 5: Scheduling Pickup by Environmental Health & Safety (EHS)

Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Provide them with all the necessary information from the waste label.

Step 6: Final Disposal by a Licensed Contractor

The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the waste. The most common and recommended disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber system to neutralize the hazardous combustion byproducts.[7]

Spill Management: Immediate Actions and Cleanup Protocol

Accidental spills must be managed promptly and safely to mitigate exposure risks.

SpillResponse A Spill Occurs B Evacuate Immediate Area and Alert Colleagues A->B C Don Appropriate PPE B->C D Contain the Spill with Absorbent Material C->D E Collect Contaminated Material into a Hazardous Waste Container D->E F Decontaminate the Spill Area E->F G Label and Dispose of Waste Properly F->G

Figure 2: A decision-making and action flowchart for responding to a spill of 4-Bromo-5-methyl-2-(methylthio)pyrimidine.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and inform your colleagues and laboratory supervisor.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.[7]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to cover and contain the spill.[12]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7] Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol), and collect the cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container and manage it according to the disposal procedures outlined in Section 2.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of 4-Bromo-5-methyl-2-(methylthio)pyrimidine is governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management from "cradle to grave."[9][13] Laboratories are considered hazardous waste generators and must comply with the specific requirements for their generator category (e.g., Very Small, Small, or Large Quantity Generator).[11]

The Occupational Safety and Health Administration (OSHA) mandates a safe working environment for laboratory personnel.[14][15] This includes providing adequate training on chemical hazards, implementing a written health and safety plan, and ensuring the use of appropriate personal protective equipment.[14][15][16]

Conclusion: Fostering a Proactive Safety Culture

The proper disposal of 4-Bromo-5-methyl-2-(methylthio)pyrimidine is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to established procedures, and being prepared for emergencies, researchers can ensure a safe laboratory environment for themselves and their colleagues. This proactive approach to chemical safety builds a foundation of trust and scientific integrity that extends beyond the laboratory.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from Clean Management Environmental Group, Inc.
  • Environmental Fact Sheet, Organobromine - EPA. (n.d.). Retrieved from the U.S. Environmental Protection Agency.
  • 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration. (n.d.).
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20).
  • SAFETY DATA SHEET for 2-Bromo-5-methylpyridine. (2018, July 6). TCI AMERICA.
  • Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule. (2000, March 17). Federal Register.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30).
  • OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. (n.d.).
  • Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule. (1998, May 4). Federal Register.
  • SAFETY DATA SHEET for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. (n.d.). Fisher Scientific.
  • Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. (2016, December 27). Retrieved from the U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET for 4-Bromo-2-(methylthio)pyrimidine. (n.d.). Thermo Fisher Scientific Chemicals, Inc.
  • Safety Data Sheet for 4-Bromo-2-tert-butyl-6-methylpyrimidine. (2023, June 10). Combi-Blocks, Inc.
  • SAFETY DATA SHEET for 2-Methylthio-3(5/6)-methyl pyrazine synthetic. (2026, January 28). Advanced Biotech.
  • Chemical Spill in Research Laboratory. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
  • 5-Bromo-2-(methylthio)pyrimidine 97. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET for 5-Bromopyrimidine. (2016, December 2). Fisher Scientific.
  • Stench Chemicals (thiols) SOP. (n.d.). University of Minnesota.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.).
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.).
  • Safe Chemical Handling / Lab Safety Video Part 5. (2014, March 25). YouTube.
  • 5-BROMO-2-(METHYLTHIO)PYRIMIDINE - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). Retrieved from the U.S. Environmental Protection Agency.
  • Hazardous Waste Characteristics. (2025, September 8). Retrieved from the U.S. Environmental Protection Agency.
  • Requirements for Pesticide Disposal. (2025, December 22). Retrieved from the U.S. Environmental Protection Agency.
  • Management of Hazardous Waste Pharmaceuticals. (n.d.). Retrieved from the U.S. Environmental Protection Agency.
  • EPA Subpart P Regulations. (n.d.).

Sources

Comprehensive Safety and Handling Guide for 4-Bromo-5-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical procedures for the handling and disposal of 4-Bromo-5-methyl-2-(methylthio)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document aims to instill a culture of safety and responsibility in the laboratory by providing in-depth, scientifically grounded guidance.

Hazard Identification and Risk Assessment

4-Bromo-5-methyl-2-(methylthio)pyrimidine is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, this compound is classified as causing serious eye irritation and may lead to an allergic skin reaction.[1] Some related pyrimidine derivatives are known to cause severe skin burns and eye damage, underscoring the need for stringent safety measures.[2]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure through inhalation, skin contact, or ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 4-Bromo-5-methyl-2-(methylthio)pyrimidine. The following table summarizes the recommended PPE for various laboratory operations.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[4]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected before use.[3][4][5] A flame-resistant lab coat or impervious clothing is necessary to prevent skin contact.[3][5]
Respiratory Fume Hood or RespiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid the inhalation of dust or aerosols.[6] If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges is required.[3][5]

It is imperative that all personnel are trained in the proper use and disposal of PPE.[7]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk.

3.1. Preparation and Weighing:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][8]

  • All weighing and preparation of solutions must be conducted within a chemical fume hood.[6]

  • To prevent the dispersion of dust, carefully handle the solid material.[9]

  • Use an absorbent work surface to contain any potential spills.[6]

3.2. Dissolution and Reaction:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If the process involves heating, ensure adequate ventilation and use appropriate equipment to prevent the release of vapors.

  • Keep the container tightly closed when not in use.[2][9]

3.3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1][9][10]

  • Decontaminate the work area by washing it with soap and water.[6]

  • Contaminated disposable materials, such as paper towels, should be collected for hazardous waste disposal.[6]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] If skin irritation or an allergic reaction occurs, consult a physician.[1][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][8] Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]

  • Spill: Evacuate personnel from the area. Wear appropriate PPE and prevent the spill from entering drains.[3][9] Sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[1][9]

Disposal Plan: Responsible Stewardship

All waste containing 4-Bromo-5-methyl-2-(methylthio)pyrimidine must be treated as hazardous waste.

  • Collect all leftover material and contaminated items in a clearly labeled, sealed container.[6]

  • Do not dispose of this chemical down the drain.[3][9]

  • Arrange for disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][9]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 4-Bromo-5-methyl-2-(methylthio)pyrimidine, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Goggles/Face Shield - Gloves - Lab Coat Weigh Weigh in Fume Hood Prep->Weigh Proceed with caution FirstAid First Aid: - Eye Wash - Safety Shower Prep->FirstAid If exposure occurs Dissolve Dissolve/React in Fume Hood Weigh->Dissolve Transfer carefully Spill Spill Control Weigh->Spill If spill occurs Decon Decontaminate Work Area Dissolve->Decon After experiment Dissolve->FirstAid If exposure occurs Dissolve->Spill If spill occurs Waste Collect Hazardous Waste Decon->Waste Doff Doff PPE Waste->Doff

Caption: Workflow for safe handling of 4-Bromo-5-methyl-2-(methylthio)pyrimidine.

References

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available from: [Link]

  • Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). UNTHSC. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.